5-O-Methylembelin
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-hydroxy-5-methoxy-3-undecylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-3-4-5-6-7-8-9-10-11-12-14-17(20)15(19)13-16(22-2)18(14)21/h13,20H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBJLRRAMCJZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204577 | |
| Record name | 5-O-Methylembelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-O-Methylembelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040867 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56005-10-8 | |
| Record name | 2-Hydroxy-5-methoxy-3-undecyl-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56005-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-O-Methylembelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056005108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-O-Methylembelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-O-METHYLEMBELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H3R9623BA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-O-Methylembelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040867 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95 - 96 °C | |
| Record name | 5-O-Methylembelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040867 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Enigmatic Molecule: A Technical Guide to 5-O-Methylembelin's Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-O-Methylembelin, a naturally occurring benzoquinone, has emerged as a molecule of significant interest in the scientific community. This technical guide provides an in-depth exploration of its natural origins, detailed methodologies for its isolation and purification, and a summary of its known biological activities. While structurally similar to its well-studied precursor, embelin, this compound exhibits unique properties and mechanisms of action that warrant specific investigation. This document aims to serve as a comprehensive resource for researchers seeking to unlock the therapeutic potential of this fascinating compound.
Natural Sources of this compound
This compound is a derivative of embelin and is found in various plant species, often alongside its parent compound. The primary natural sources identified to date belong to the Myrsinaceae and Primulaceae families.
The most well-documented source of this compound is the mangrove plant Aegiceras corniculatum .[1][2][3][4] Studies have confirmed its presence in the twigs and stems of this plant. Additionally, while not as extensively characterized for its this compound content, the genus Embelia , particularly Embelia ribes , is a rich source of the precursor embelin and is considered a potential source of this compound.[5] Other species from the Myrsinaceae family are also potential, yet less explored, sources.
Isolation and Purification Methods
The isolation of this compound presents a challenge due to its structural similarity to embelin, which is often present in much higher concentrations. The general workflow involves initial solvent extraction from the plant material, followed by chromatographic separation to isolate the methylated derivative.
Extraction
The initial extraction of benzoquinones from plant material can be achieved using various organic solvents. The choice of solvent and extraction method can significantly impact the yield of the target compound.
Experimental Protocol: General Solvent Extraction
-
Plant Material Preparation: Air-dry the relevant plant parts (e.g., twigs, stems, fruits) and grind them into a coarse powder to increase the surface area for extraction.
-
Solvent Selection: Based on the polarity of this compound, solvents such as chloroform, ethyl acetate, and n-hexane are suitable for extraction.
-
Extraction Methods:
-
Maceration (Cold Extraction): Soak the powdered plant material in the chosen solvent at room temperature for an extended period (24-72 hours) with occasional agitation.
-
Soxhlet Extraction (Hot Extraction): Continuously extract the powdered plant material with a heated solvent in a Soxhlet apparatus. This method is generally more efficient but may degrade thermolabile compounds.
-
Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE): These modern techniques can reduce extraction time and solvent consumption.
-
-
Concentration: After extraction, filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Chromatographic Purification
The separation of this compound from the crude extract, and particularly from embelin, requires sophisticated chromatographic techniques.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60-120 or 100-200 mesh) is a commonly used stationary phase for the separation of benzoquinones.
-
Mobile Phase (Eluent): A gradient of non-polar to polar solvents is typically employed. A common starting point is a mixture of n-hexane and ethyl acetate, with a gradually increasing proportion of ethyl acetate. The optimal solvent system should be determined by preliminary analysis using Thin Layer Chromatography (TLC).
-
Column Packing: Prepare a slurry of the silica gel in the initial mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution and Fraction Collection: Begin elution with the mobile phase, gradually increasing the polarity. Collect fractions of the eluate in separate tubes.
-
Fraction Analysis: Monitor the collected fractions using TLC to identify those containing this compound. Fractions with the desired compound are then pooled.
-
Solvent Evaporation: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
For higher purity and analytical quantification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.
-
Column: A C18 column is typically used for the separation of non-polar to moderately polar compounds.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution (often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) is used. The separation can be performed in isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) mode.
-
Detection: A UV-Vis detector is commonly used, with the detection wavelength set at the absorbance maximum of this compound.
-
Quantification: For quantitative analysis, a calibration curve is generated using a pure standard of this compound.
Quantitative Data
Specific quantitative data for the yield and purity of this compound from natural sources is limited in the current literature. Most studies have focused on the quantification of the more abundant embelin. The tables below summarize the available data for embelin, which can serve as a reference point for optimizing the extraction and purification of this compound.
Table 1: Embelin Yield from Embelia ribes using Different Extraction Methods
| Extraction Method | Solvent | Yield (% w/w) | Reference |
| Maceration (Cold) | Chloroform | 2.5 - 3.1 | [5] |
| Soxhlet (Hot) | n-Hexane | 1.8 - 2.2 | [5] |
| Microwave-Assisted | Acetone | Not specified | [5] |
| Ultrasound-Assisted | Methanol | Not specified | [5] |
Table 2: HPTLC and HPLC Methods for Quantification of Embelin
| Method | Stationary Phase/Column | Mobile Phase | Detection | Reference |
| HPTLC | Silica gel 60 F254 | Chloroform:Ethyl acetate:Formic acid (5:4:1 v/v/v) | 254 nm | [5] |
| HPLC | C18 | Acetonitrile:Water with 0.1% Phosphoric acid | 288 nm | Not specified |
Biological Activity and Signaling Pathways
Preliminary research has begun to shed light on the distinct biological activities of this compound.
Anti-Cancer and Anti-Mitotic Activity
Studies have indicated that this compound possesses anti-cancer and anti-mitotic properties. It is suggested that one of its mechanisms of action involves targeting microtubular proteins, which are crucial for cell division. This disruption of microtubule dynamics can lead to mitotic arrest and subsequent apoptosis in cancer cells.
Regulation of Lipid Metabolism
A significant finding is the ability of this compound to inhibit the mRNA expression of key proteins involved in cholesterol metabolism:
-
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): A protein that promotes the degradation of the low-density lipoprotein receptor (LDLR).
-
Inducible Degrader of the Low-density Lipoprotein Receptor (IDLR): Another protein involved in LDLR degradation.
-
Sterol Regulatory Element-Binding Protein 2 (SREBP2): A transcription factor that plays a central role in cholesterol biosynthesis and uptake.
By downregulating the expression of these targets, this compound can potentially increase the number of LDLRs on the cell surface, leading to enhanced clearance of LDL cholesterol from the bloodstream.
Experimental Workflow for Isolation of this compound
Caption: General workflow for the isolation of this compound.
Signaling Pathway of this compound in Lipid Metabolism
References
- 1. Toxicants from mangrove plants, V. Isolation of the piscicide, 2-hydroxy-5-methoxy-3-undecyl-1,4 benzoquinone (this compound) from Aegiceras corniculatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Preliminary Screening of 5-O-Methylembelin: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-O-Methylembelin, a derivative of the naturally occurring benzoquinone embelin, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and antioxidant properties. While specific quantitative data for this compound is limited in publicly available literature, this document summarizes the existing qualitative evidence and provides detailed experimental protocols for its biological screening. Quantitative data for the parent compound, embelin, is presented as a point of reference. Furthermore, key signaling pathways implicated in the bioactivity of embelin and its derivatives are illustrated, along with a generalized workflow for preliminary biological screening.
Introduction
Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), isolated from the berries of Embelia ribes, has a long history in traditional medicine and has been extensively studied for its wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antibacterial effects[1][2][3]. Chemical modification of embelin has been a strategy to enhance its therapeutic potential. One such derivative, this compound, has shown promise, with studies indicating that it possesses enhanced biological activities compared to its parent compound. Specifically, this compound and 5-O-ethyl-embelin derivatives have demonstrated superior anti-cancer activity against various cancer cell lines when compared to normal human kidney cell lines[4][5]. This suggests that methylation of the hydroxyl group at the 5-position may be a favorable modification for improving the therapeutic index of embelin. This guide aims to provide researchers with a foundational understanding of this compound's biological activities and the methodologies to investigate them further.
Biological Activities of this compound
Anticancer Activity
Preliminary studies suggest that this compound is a potent anticancer agent. While specific IC50 values for this compound are not widely reported, it has been shown to exhibit better anticancer activity than embelin against various cancer cell lines[4][5]. The proposed mechanisms of action for embelin and its derivatives, which are likely shared by this compound, include the inhibition of X-linked inhibitor of apoptosis protein (XIAP) and the disruption of microtubule polymerization[4].
Table 1: Cytotoxicity of Embelin (Parent Compound) against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 4.4 | [6] |
| DU145 | Prostate Carcinoma | 6.31 | [6] |
| MCF-7 | Breast Adenocarcinoma | 10.66 | [6] |
| KB | Human Epidermoid Carcinoma | 5.58 | [7] |
| PC-3 | Prostate Cancer | 5.5 | [7] |
| MDA-MB-231 | Breast Cancer | 5.0 | [7] |
Note: This data is for the parent compound, embelin, and serves as a reference for the potential potency of this compound.
Anti-inflammatory Activity
Table 2: Anti-inflammatory Activity of Embelin (Parent Compound)
| Assay | Cell Line | IC50 (µg/mL) | Reference |
| Nitric Oxide Inhibition | RAW 264.7 | Data not specified, but inhibitory effects observed at 0.1 and 1.0 µg/ml | [8] |
Note: This data is for the parent compound, embelin. Further studies are required to quantify the specific anti-inflammatory potency of this compound.
Antioxidant Activity
The antioxidant properties of embelin are well-documented and are attributed to its ability to scavenge free radicals[3][9]. The benzoquinone structure plays a crucial role in this activity. This compound, retaining the core structure, is also expected to be a potent antioxidant.
Table 3: Antioxidant Activity of Embelin (Parent Compound)
| Assay | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | 125-250 (for embelin-loaded nanoparticles) | [10] |
Note: This data is for embelin-loaded nanoparticles and provides an indication of the antioxidant potential. The IC50 for free this compound needs to be determined.
Experimental Protocols
This section provides detailed methodologies for the preliminary screening of this compound's biological activities.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium. Add 100 µL of varying concentrations of the compound to the wells. Include a vehicle control (medium with the solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound and LPS Treatment: Treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubation and Absorbance Measurement: Incubate the plate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of nitric oxide inhibition compared to the LPS-only control. Calculate the IC50 value.
Antioxidant Assay (DPPH Radical Scavenging)
This assay evaluates the free radical scavenging activity of this compound.
Protocol:
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the this compound solution to 100 µL of the DPPH solution. Include a control with methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value.
Signaling Pathways and Experimental Workflow
The biological activities of embelin and its derivatives are mediated through the modulation of various signaling pathways. The following diagrams illustrate key pathways and a general workflow for screening.
References
- 1. mnba-journal.com [mnba-journal.com]
- 2. Medicinal potential of embelin and its nanoformulations: An update on the molecular mechanism and various applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Embelin: A multifaceted anticancer agent with translational potential in targeting tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excli.de [excli.de]
- 6. researchgate.net [researchgate.net]
- 7. Embelin and Its Derivatives: Design, Synthesis, and Potential Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & Vilangin Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant Properties of Embelin in Cell Culture. Electrochemistry and Theoretical Mechanism of Scavenging. Potential Scavenging of Superoxide Radical through the Cell Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
An In-depth Technical Guide on the Core Mechanism of Action of 5-O-Methylembelin in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Methylembelin is a derivative of embelin, a naturally occurring benzoquinone isolated from the berries of Embelia ribes. Embelin and its derivatives have garnered significant attention in oncology for their therapeutic potential.[1][2] this compound, along with similar derivatives, has demonstrated notable anti-cancer and anti-mitotic activities against various cancer cell lines.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its cytotoxic effects on cancer cells, focusing on its impact on key signaling pathways, apoptosis, cell cycle regulation, and the tumor microenvironment. While much of the detailed mechanistic work has been performed on the parent compound, embelin, these findings provide a strong foundation for understanding the actions of its derivatives like this compound.
Core Mechanisms of Action
The anticancer activity of this compound and its parent compound, embelin, is multifaceted, targeting several critical pathways involved in tumor progression and survival.[1][5][6]
Induction of Apoptosis
A primary mechanism of action is the induction of programmed cell death, or apoptosis, through both intrinsic and extrinsic pathways.[1][5]
-
Inhibition of XIAP: Embelin is a well-documented inhibitor of the X-linked inhibitor of apoptosis protein (XIAP).[1][7][8][9] XIAP is an endogenous inhibitor of caspases, particularly caspase-3, -7, and -9. By binding to the BIR3 domain of XIAP, embelin prevents XIAP from inhibiting caspase-9, thereby promoting the activation of the caspase cascade and subsequent apoptosis.[9] This action is crucial as elevated XIAP levels are common in cancer cells, contributing to chemoresistance.[10]
-
Modulation of Bcl-2 Family Proteins: The compound alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xl) proteins.[11][12] Embelin treatment leads to the upregulation of Bax and downregulation of Bcl-2 and Bcl-xl.[11][12] This shift increases mitochondrial outer membrane permeability, leading to the release of cytochrome c and the formation of the apoptosome, which activates the intrinsic apoptotic pathway.[1][6]
-
Activation of Caspases: By inhibiting XIAP and modulating Bcl-2 proteins, this compound ultimately leads to the activation of executioner caspases like caspase-3 and caspase-9, which dismantle the cell.[6][7][11]
Modulation of Key Signaling Pathways
This compound and its parent compound, embelin, influence several signaling pathways that are constitutively active in many cancers, promoting proliferation and survival.
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is frequently overactive in cancer.[13][14][15][16][17] Embelin has been shown to suppress the constitutive activation of the PI3K/Akt pathway in various cancer cells.[1][5][7][9] This inhibition prevents the downstream activation of mTOR and other effectors, leading to decreased cell proliferation and survival.[7]
-
STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor that is persistently activated in a wide range of tumors.[18][19][20] Aberrant STAT3 signaling promotes cancer cell proliferation, survival, angiogenesis, and immune evasion.[19] Embelin effectively inhibits the constitutive activation of STAT3, which in turn downregulates the expression of STAT3-target genes involved in these processes, such as Bcl-2 and cyclin D1.[1][7][21]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is another critical pro-survival pathway often dysregulated in cancer.[8] Embelin has been found to suppress the activity of NF-κB, which contributes to its anti-proliferative and pro-apoptotic effects.[1][7][8][9]
-
MAPK Pathway: Embelin can induce apoptosis through the activation of the p38 and JNK MAP kinase pathways, often mediated by an increase in reactive oxygen species (ROS).[10][22]
Induction of Cell Cycle Arrest
By interfering with key cell cycle regulators, embelin and its derivatives can halt the proliferation of cancer cells. Treatment with embelin has been shown to cause cell cycle arrest, often at the G0/G1 or G2/M phase, depending on the cancer cell type.[7][23][24] This arrest is associated with the downregulation of proteins like cyclin D1, CDK2, and CDK6, which are essential for cell cycle progression.[12]
Generation of Reactive Oxygen Species (ROS)
This compound can induce oxidative stress within cancer cells. Cancer cells typically have higher basal levels of ROS compared to normal cells.[25] While moderate ROS levels can promote tumor growth, excessive ROS can trigger cell death.[25][26][27] Embelin treatment has been shown to increase ROS production, leading to oxidative damage and the activation of stress-induced apoptotic pathways, such as the JNK pathway.[10]
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[28] Both embelin and its dimeric form, vilangin, have demonstrated anti-angiogenic properties. They inhibit endothelial cell migration, wound healing, and tube formation in vitro.[3][29] This effect is partly attributed to the inhibition of nitric oxide (NO) production, a key signaling molecule in angiogenesis.[3]
Modulation of the Tumor Microenvironment
Recent studies indicate that embelin can also influence the tumor microenvironment (TME).[12] In pancreatic cancer models, embelin treatment was shown to modulate the immune landscape within the tumor, leading to an increase in cytotoxic T lymphocytes (CTLs), NKT cells, and NK cells, while decreasing immunosuppressive cells like myeloid-derived suppressor cells (PMN-MDSCs).[12] This suggests that this compound may not only act directly on cancer cells but also enhance the anti-tumor immune response.
Quantitative Data
The following tables summarize the quantitative data from studies on this compound and its parent compound, embelin, to provide a comparative perspective on its efficacy.
Table 1: Cytotoxicity (IC50) of Embelin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Lung Cancer | 4.4 | 48 | [10] |
| DU145 | Prostate Cancer | 6.31 | 48 | [10] |
| MCF7 | Breast Cancer | 10.66 | 48 | [10] |
| Jurkat | T-cell Lymphoma | ~13 (estimated from viability) | 48 | [11] |
| KB | Epithelial Carcinoma | 5.58 | Not Specified | [30] |
Table 2: Effect of Embelin on Cell Viability
| Cell Line | Cancer Type | Concentration (µM) | % Viability | Exposure Time (h) | Reference |
| Jurkat | T-cell Lymphoma | 5 | 82.31 | 48 | [11] |
| Jurkat | T-cell Lymphoma | 10 | 58.65 | 48 | [11] |
| Jurkat | T-cell Lymphoma | 20 | 37.62 | 48 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells (e.g., 5x10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic).
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells immediately using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content in cells by flow cytometry. This data reveals the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol:
-
Culture and treat cells with this compound as required.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content using a flow cytometer.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.
-
Protocol:
-
Treat cells with this compound and prepare total cell lysates using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Akt, anti-p-Akt, anti-STAT3, anti-caspase-3, anti-Bcl-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using DOT language, illustrate the key pathways and experimental processes discussed.
References
- 1. Embelin: A multifaceted anticancer agent with translational potential in targeting tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-yielding total synthesis of embelin, rapanone, and irisoquin A, D, F - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & Vilangin Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Application of Embelin for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mnba-journal.com [mnba-journal.com]
- 9. Embelin: a benzoquinone possesses therapeutic potential for the treatment of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of p38/JNK Pathway Is Responsible for Embelin Induced Apoptosis in Lung Cancer Cells: Transitional Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of Embelin on human acute T cell lymphoma Jurkat cells through activation of the apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Embelin suppresses pancreatic cancer growth by modulating tumor immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
- 16. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oncozine.com [oncozine.com]
- 19. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. digital.library.unt.edu [digital.library.unt.edu]
- 22. Embelin induces apoptosis of human gastric carcinoma through inhibition of p38 MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 5-Demethylnobiletin mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Reactive Oxygen Species (ROS): Key Components in Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Embelin and Its Derivatives: Design, Synthesis, and Potential Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
5-O-Methylembelin: A Technical Guide to a Promising Embelin Derivative
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), a naturally occurring benzoquinone isolated from the berries of Embelia ribes, has long been a subject of scientific interest due to its wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Its therapeutic potential, however, is hampered by poor aqueous solubility. This has spurred the development of various derivatives, with 5-O-methylembelin emerging as a compound of significant interest. This technical guide provides an in-depth overview of this compound, focusing on its synthesis, physicochemical properties, biological activity, and putative mechanisms of action.
Physicochemical Properties
This compound is a derivative of embelin where the hydroxyl group at the 5-position is replaced by a methoxy group.[2] This modification alters its physicochemical properties, potentially influencing its solubility, bioavailability, and biological activity.
| Property | Value | Reference |
| IUPAC Name | 2-hydroxy-5-methoxy-3-undecyl-1,4-benzoquinone | [2] |
| Molecular Formula | C18H28O4 | [2] |
| Molecular Weight | 308.41 g/mol | [3] |
| Melting Point | 95 - 96 °C | [2] |
| Physical Description | Solid | [2] |
| CAS Number | 56005-10-8 | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through the methylation of embelin. While various synthetic strategies for embelin and its derivatives have been reported, a general approach for the selective O-methylation at the 5-position is described below.
Experimental Protocol: Synthesis of this compound from Embelin
This protocol is a generalized representation based on common organic synthesis techniques for the methylation of phenols.
Materials:
-
Embelin
-
Anhydrous potassium carbonate (K2CO3)
-
Dimethyl sulfate ((CH3)2SO4) or Methyl iodide (CH3I)
-
Anhydrous acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve embelin in anhydrous acetone or DMF.
-
Addition of Base: Add anhydrous potassium carbonate to the solution. The amount should be in slight molar excess to deprotonate the phenolic hydroxyl groups.
-
Addition of Methylating Agent: To the stirred suspension, add dimethyl sulfate or methyl iodide dropwise at room temperature. Use a molar equivalent to selectively methylate one hydroxyl group, or a slight excess.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and by determining its melting point.
References
The Neuroprotective Potential of Embelin and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases represent a significant and growing global health challenge. The quest for novel therapeutic agents has led to the exploration of natural compounds with neuroprotective properties. Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), a natural benzoquinone derived from the fruits of Embelia ribes, has emerged as a promising candidate, demonstrating a range of biological activities including antioxidant, anti-inflammatory, and anti-apoptotic effects.[1][2] This technical guide provides an in-depth review of the existing scientific literature on the neuroprotective effects of embelin, with a forward-looking perspective on its methylated analog, 5-O-Methylembelin. While direct experimental data on this compound is currently limited, the extensive research on its parent compound offers valuable insights into the potential mechanisms and therapeutic applications of this class of molecules. This document summarizes key quantitative data, details experimental methodologies, and visualizes the cellular signaling pathways implicated in the neuroprotective action of embelin, serving as a comprehensive resource for the scientific community.
Introduction: The Promise of Benzoquinones in Neuroprotection
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function. Key pathological drivers include oxidative stress, chronic neuroinflammation, and apoptosis.[1] Natural compounds that can modulate these pathways are of significant interest for drug development. Embelin has been shown to cross the blood-brain barrier and exert neuroprotective effects in various in vitro and in vivo models.[1] Its therapeutic potential is attributed to its ability to scavenge free radicals, suppress pro-inflammatory mediators, and inhibit apoptotic cascades.[1] This guide will delve into the molecular mechanisms underlying these effects.
Quantitative Data on the Neuroprotective Effects of Embelin
The following tables summarize the quantitative findings from key preclinical studies on embelin, providing a clear overview of its efficacy in various models of neurodegeneration.
Table 1: In Vitro Neuroprotective Effects of Embelin
| Cell Line | Insult/Model | Embelin Concentration | Outcome Measure | Result | Reference |
| Rat Primary Hippocampal Neurons | Streptozotocin (STZ) (8 mM) | 2.5, 5, 10 µM | Neuronal Viability (MTT Assay) | Increased viability to 68.74%, 60.09%, and 56.98% respectively | [3] |
| BV-2 Murine Microglia | Cumene Hydroperoxide (200 µM) | 0.1 - 20 µM | Cell Protection (MTT Assay) | Protective effect observed at longer time points (24h) | [4][5] |
| Human Glioma Cells | - | 25 µM | Apoptosis | Induced apoptosis | [6] |
| PC-3 Prostate Cancer Cells (as a model for Akt/mTOR signaling) | - | Not specified | Apoptosis | Induced apoptosis | [7] |
Table 2: In Vivo Neuroprotective Effects of Embelin
| Animal Model | Insult/Model | Embelin Dosage | Outcome Measure | Result | Reference |
| Rats | Scopolamine-induced amnesia | 0.3, 0.6, 1.2 mg/kg (i.p.) | Recognition Index (Novel Object Recognition) | Significantly improved recognition index | [8][9] |
| Rats | Scopolamine-induced amnesia | 0.6 mg/kg (i.p.) | Inflection Ratio (Elevated Plus Maze) | Significantly increased inflection ratio | [9] |
| Rats | Aβ1-42 infusion | 2.5, 5, 10 mg/kg (i.p.) | Cognitive Deficit | Significantly mitigated cognitive deficit | [10] |
| Rats | Aβ1-42 infusion | 2.5, 5, 10 mg/kg (i.p.) | Oxidative Stress & Neuroinflammation | Attenuated oxidative stress and neuroinflammation | [10] |
| Mice | Rotenone-induced Parkinson's Disease | 40 mg/kg | Peroxynitrite Levels | Reduced from 0.19 to control levels (approx. 0.13 nmol/mL) | [11] |
| Mice | Rotenone-induced Parkinson's Disease | 40 mg/kg | Brain Urea Levels | Reduced from 57.60 to near control levels (approx. 33.30 nmol/mg) | [11] |
| Rats | Freund's Adjuvant-induced inflammation | 20 mg/kg | Edema Inhibition | 81.91% inhibition in chronic inflammation model | [12] |
Key Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the neuroprotective effects of embelin.
Cell Viability and Neuroprotection Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The absorbance of the formazan solution is proportional to the number of living cells.
-
Protocol Outline:
-
Plate neuronal cells (e.g., primary hippocampal neurons) in 96-well plates and allow them to adhere.
-
Pre-incubate cells with various concentrations of embelin for a specified time (e.g., 2 hours).[3]
-
Induce neurotoxicity by adding the insult (e.g., 8 mM Streptozotocin) and incubate for 24 hours.[3]
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.[3]
-
-
Antioxidant and Oxidative Stress Assays
-
Measurement of Reactive Oxygen Species (ROS):
-
Principle: Cellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol Outline:
-
-
Lipid Peroxidation (Malondialdehyde - MDA) Assay:
-
Principle: MDA is a major product of lipid peroxidation and can be measured using the thiobarbituric acid reactive substances (TBARS) assay. MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex, which can be measured spectrophotometrically.
-
Protocol Outline:
-
Homogenize brain tissue samples in a suitable buffer.
-
Add TBA reagent to the homogenate and heat at 95°C for a specified time.
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at approximately 532 nm.
-
Quantify MDA levels using a standard curve prepared with a known concentration of MDA.
-
-
Anti-Inflammatory Assays
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines in brain tissue homogenates or cell culture supernatants.
-
Protocol Outline:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add standards and samples (brain homogenates) to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme into a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength.
-
Calculate the cytokine concentration based on the standard curve.
-
-
Apoptosis and Signaling Pathway Analysis
-
Western Blotting:
-
Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Protocol Outline:
-
Lyse cells or tissues to extract proteins and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, NF-κB p65).
-
Wash and incubate with a secondary antibody conjugated to an enzyme.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
-
Signaling Pathways in Embelin-Mediated Neuroprotection
Embelin exerts its neuroprotective effects by modulating several key intracellular signaling pathways. The following diagrams illustrate these mechanisms.
Inhibition of Neuroinflammation via the NF-κB Pathway
Embelin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[13][14] By preventing the nuclear translocation of the p65 subunit of NF-κB, embelin suppresses the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][13]
Caption: Embelin's anti-inflammatory mechanism via NF-κB inhibition.
Promotion of Neuronal Survival via the PI3K/Akt Pathway
The PI3K/Akt signaling cascade is a crucial pathway for promoting cell survival and inhibiting apoptosis. Embelin's interaction with this pathway is complex and appears to be cell-type dependent. While some studies in cancer cells suggest embelin inhibits Akt signaling to induce apoptosis[7][15], in the context of neuroprotection, modulation of this pathway could be a key mechanism. For instance, by potentially activating Akt, embelin could phosphorylate and inactivate pro-apoptotic proteins and enhance cell survival.
Caption: Potential modulation of the PI3K/Akt survival pathway by embelin.
Regulation of Apoptosis via the Mitochondrial Pathway
Embelin can induce apoptosis in cancer cells by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to changes in the mitochondrial membrane potential, cytochrome c release, and subsequent caspase activation.[16] In a neuroprotective context, embelin likely shifts this balance to favor cell survival by upregulating anti-apoptotic proteins and preserving mitochondrial integrity.
Caption: Embelin's anti-apoptotic action via the mitochondrial pathway.
The Case for this compound: A Look to the Future
While the body of evidence for embelin's neuroprotective effects is substantial, research on its derivatives, such as this compound, is still in its infancy. Methylation of the hydroxyl group could potentially alter the compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier, its metabolic stability, and its interaction with molecular targets.
An in-silico study evaluated the docking behavior of embelin and this compound with nitric oxide synthase (NOS), an enzyme implicated in neuroinflammation. While this study did not provide a direct comparison of their neuroprotective efficacy, it highlights that structural modifications do influence molecular interactions. Further research is warranted to explore whether this compound retains or possesses enhanced neuroprotective properties compared to its parent compound.
Conclusion and Future Directions
Embelin demonstrates significant, multi-faceted neuroprotective potential in a variety of preclinical models. Its ability to mitigate oxidative stress, neuroinflammation, and apoptosis through the modulation of key signaling pathways like NF-κB and those involved in mitochondrial integrity, positions it as a strong candidate for further drug development.
The clear next step is to extend this research to its derivatives, most notably this compound. Future studies should focus on:
-
Direct Comparative Studies: In vitro and in vivo experiments directly comparing the neuroprotective efficacy of embelin and this compound in validated models of neurodegeneration.
-
Pharmacokinetic Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its suitability as a CNS drug candidate.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound in neuronal and glial cells.
By building upon the solid foundation of embelin research, the scientific community can efficiently evaluate the therapeutic potential of this compound and other analogs, paving the way for novel treatments for neurodegenerative diseases.
References
- 1. Mechanistic Study on the Possible Role of Embelin in Treating Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal potential of embelin and its nanoformulations: An update on the molecular mechanism and various applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Embelin prevents amyloid-beta accumulation via modulation of SOD1 in a Streptozotocin-induced AD-like condition: An evidence from in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Properties of Embelin in Cell Culture. Electrochemistry and Theoretical Mechanism of Scavenging. Potential Scavenging of Superoxide Radical through the Cell Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer's Disease-Like Condition in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Embelin Mitigates Amyloid-β-Induced Neurotoxicity and Cognitive Impairment in Rats: Potential Therapeutic Implications for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Embelin and levodopa combination therapy for improved Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential role of embelin in the prevention of Freund’s adjuvant induced inflammation and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plant Derived Phytocompound, Embelin in CNS Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Embelin induces apoptosis in human glioma cells through inactivating NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Embelin-Induced Apoptosis of Human Prostate Cancer Cells Is Mediated through Modulation of Akt and β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Embelin-induced brain glioma cell apoptosis and cell cycle arrest via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
5-O-Methylembelin: An In-Depth Technical Guide to its Putative Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence for the anti-inflammatory properties of 5-O-Methylembelin is currently limited in publicly available scientific literature. This guide provides a comprehensive overview of the anti-inflammatory activities of its parent compound, embelin, as a close structural analog, alongside available in-silico data for this compound. The experimental protocols detailed herein are generalized for the investigation of novel anti-inflammatory agents.
Introduction
This compound is a naturally occurring benzoquinone and a derivative of embelin, a prominent bioactive constituent isolated from the fruits of Embelia ribes and plants of the Lysimachia genus. Embelin itself has a long history in traditional medicine for treating a variety of ailments, including those with an inflammatory component.[1][2] This has led to scientific interest in its derivatives, such as this compound, as potentially novel anti-inflammatory agents. This technical guide synthesizes the current, albeit limited, understanding of this compound's anti-inflammatory potential, drawing heavily on the established activities of embelin to infer its likely mechanisms of action and to provide a framework for its future investigation.
Core Anti-Inflammatory Mechanisms: Insights from Embelin
The anti-inflammatory effects of embelin are multifaceted, involving the modulation of key signaling pathways that orchestrate the inflammatory response. It is hypothesized that this compound may share some of these mechanisms due to its structural similarity to embelin.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[3]
Studies on embelin have demonstrated its ability to inhibit NF-κB activation.[4] This is a crucial mechanism for its anti-inflammatory effects. It is proposed that embelin, and potentially this compound, interferes with the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the active NF-κB p65 subunit.[4]
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in transducing extracellular stimuli into cellular responses, including inflammation.[5] The three major MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[6]
Research indicates that embelin can modulate MAPK signaling. Specifically, it has been shown to induce the phosphorylation of p38 and JNK in certain cell types.[7][8][9][10] The activation of p38 and JNK is often associated with cellular stress and apoptosis, but it can also play a role in regulating inflammatory responses.[9] The precise impact of this compound on these pathways requires further investigation.
Regulation of the JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity and inflammation.[11] Dysregulation of this pathway is implicated in various inflammatory diseases.
Studies have shown that embelin can suppress the constitutive phosphorylation of STAT3, a key member of the STAT family.[12] By inhibiting STAT3 activation, embelin can potentially downregulate the expression of STAT3-target genes involved in inflammation and cell proliferation.[12] This presents another promising avenue for the anti-inflammatory action of embelin and its derivatives.
Quantitative Data on Anti-Inflammatory and Related Activities of Embelin
The following tables summarize the quantitative data available for the anti-inflammatory and antioxidant activities of embelin. This data provides a benchmark for the potential efficacy of this compound.
Table 1: In Vitro Antioxidant Activity of Embelin
| Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| DPPH Radical Scavenging | 18.69 ± 0.39 | - | - |
| Superoxide Anion Scavenging | 161.5 ± 3.74 | Butylated hydroxytoluene (BHT) | 90.2 ± 0.55 |
| Hydroxyl Radical Scavenging | 144.01 ± 0.85 | Butylated hydroxytoluene (BHT) | 150.16 ± 0.66 |
Data sourced from[13]
Table 2: In Vivo Anti-Inflammatory Activity of Embelin
| Animal Model | Embelin Dose (mg/kg) | Percentage Inhibition of Edema |
| Carrageenan-induced paw edema | 20 | 71.01 ± 0.12% |
| Freund's adjuvant-induced arthritis | 20 | 81.91 ± 0.67% |
Data sourced from[13]
In Silico Analysis of this compound
A molecular docking study investigated the interaction of this compound with nitric oxide synthase (NOS), an enzyme involved in the production of the pro-inflammatory mediator nitric oxide. The study suggested that this compound can bind to the active site of NOS, with a predicted interaction with the amino acid residue Glu377. This in silico finding points towards a potential mechanism for this compound's anti-inflammatory activity through the inhibition of nitric oxide production. However, it is crucial to note that this is a computational prediction and requires experimental validation.[14]
Recommended Experimental Protocols for Investigating the Anti-Inflammatory Properties of this compound
The following are detailed methodologies for key experiments to elucidate the anti-inflammatory profile of this compound.
In Vitro Assays
The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.[15] Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Prior to assessing anti-inflammatory activity, it is essential to determine the non-toxic concentration range of this compound.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines in cell culture supernatants.
-
Protocol:
-
Follow steps 1-4 of the Nitric Oxide Production Assay protocol.
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
A standard curve is used to determine the cytokine concentration.
-
Western blotting is used to determine the protein expression and phosphorylation status of key signaling molecules.
-
Protocol:
-
Seed RAW 264.7 cells and treat with this compound and/or LPS as described previously.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, ERK, JAK2, and STAT3.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.
-
In Vivo Assay
This is a classic model of acute inflammation.
-
Protocol:
-
Acclimatize male Wistar rats for one week.
-
Divide the rats into groups: control, carrageenan, this compound (different doses), and a standard drug (e.g., indomethacin).
-
Administer this compound or the standard drug orally or intraperitoneally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.
-
Conclusion and Future Directions
While direct experimental data on the anti-inflammatory properties of this compound is scarce, the extensive evidence for its parent compound, embelin, provides a strong rationale for its investigation as a potential anti-inflammatory agent. The in silico data suggesting an interaction with nitric oxide synthase further supports this hypothesis.
Future research should focus on validating these putative effects through rigorous in vitro and in vivo studies, following the experimental protocols outlined in this guide. Key areas of investigation should include:
-
Determining the IC50 values of this compound for the inhibition of nitric oxide, TNF-α, and IL-6 production in LPS-stimulated macrophages.
-
Elucidating the precise effects of this compound on the NF-κB, MAPK, and JAK/STAT signaling pathways through Western blot analysis.
-
Evaluating the in vivo efficacy of this compound in animal models of acute and chronic inflammation.
A thorough investigation of these aspects will be crucial in determining the therapeutic potential of this compound as a novel anti-inflammatory drug.
References
- 1. phcog.net [phcog.net]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Constitutive ALK5-Independent c-Jun N-Terminal Kinase Activation Contributes to Endothelin-1 Overexpression in Pulmonary Fibrosis: Evidence of an Autocrine Endothelin Loop Operating through the Endothelin A and B Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of p38/JNK Pathway Is Responsible for Embelin Induced Apoptosis in Lung Cancer Cells: Transitional Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of p38/JNK Pathway Is Responsible for Embelin Induced Apoptosis in Lung Cancer Cells: Transitional Role of Reactive Oxygen Species | PLOS One [journals.plos.org]
- 10. Activation of p38/JNK pathway is responsible for embelin induced apoptosis in lung cancer cells: transitional role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potential role of embelin in the prevention of Freund’s adjuvant induced inflammation and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & Vilangin Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
physical and chemical characteristics of 5-O-Methylembelin
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-O-Methylembelin, a derivative of the naturally occurring benzoquinone embelin, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its known biological signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.
Physicochemical Characteristics
This compound, also known as 2-hydroxy-5-methoxy-3-undecyl-1,4-benzoquinone, is a solid compound with the molecular formula C₁₈H₂₈O₄.[1] It is structurally related to embelin, with the hydroxyl group at the 5-position replaced by a methoxy group.[1] This modification influences its physicochemical properties and biological activity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₈O₄ | [1] |
| Molecular Weight | 308.4 g/mol | [1] |
| IUPAC Name | 2-hydroxy-5-methoxy-3-undecylcyclohexa-2,5-diene-1,4-dione | [1] |
| Physical Description | Solid | [1] |
| Melting Point | 95 - 96 °C | [1] |
| Solubility | Soluble in DMSO, PEG300, Tween-80, and Corn Oil. |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes the key spectral data.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Data not fully available in search results. | |
| ¹³C NMR | Data not fully available in search results. | |
| Infrared (IR) | Characteristic peaks for hydroxyl, carbonyl, and C-O stretching are expected. | |
| Mass Spectrometry (MS) | GC-MS data available on PubChem. | [1] |
Experimental Protocols
Synthesis of this compound from Embelin
A common method for the synthesis of this compound involves the selective methylation of embelin. A general protocol is outlined below.
Experimental Workflow: Synthesis of this compound
References
Methodological & Application
Synthesis of 5-O-Methylembelin from 2,5-dihydroxy-1,4-benzoquinone: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the laboratory-scale synthesis of 5-O-Methylembelin, a naturally occurring benzoquinone with potential therapeutic applications. The synthesis commences with the readily available starting material, 2,5-dihydroxy-1,4-benzoquinone, and proceeds through a two-step sequence involving a selective mono-methylation followed by a free-radical alkylation. This protocol includes detailed experimental procedures, a summary of quantitative data, and characterization of the final product.
Introduction
This compound (2-hydroxy-5-methoxy-3-undecyl-1,4-benzoquinone) is a natural product isolated from various plant species, including Lysimachia punctata and Embelia ribes.[1] It belongs to the class of monohydroxy-1,4-benzoquinones and has demonstrated a range of biological activities, including antileishmanial and hepatitis C protease inhibitory effects.[1] The structural similarity to Embelin, another bioactive benzoquinone, makes this compound a compound of significant interest for further investigation in drug discovery and development. This protocol details a reliable synthetic route to access this compound for research purposes.
Overall Reaction Scheme
Experimental Protocols
Step 1: Synthesis of 2-hydroxy-5-methoxy-1,4-benzoquinone
This step involves the selective mono-methylation of 2,5-dihydroxy-1,4-benzoquinone. Due to the difference in acidity between the two hydroxyl groups, selective methylation can be achieved under controlled conditions.
Materials:
-
2,5-dihydroxy-1,4-benzoquinone
-
Dimethyl sulfate (DMS)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,5-dihydroxy-1,4-benzoquinone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add dimethyl sulfate (1.05 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-hydroxy-5-methoxy-1,4-benzoquinone.
Step 2: Synthesis of this compound (2-hydroxy-5-methoxy-3-undecyl-1,4-benzoquinone)
This step introduces the undecyl side chain at the C-3 position of the benzoquinone ring via a free-radical alkylation.
Materials:
-
2-hydroxy-5-methoxy-1,4-benzoquinone
-
Lauroyl peroxide
-
Undecanoic acid
-
Acetonitrile
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 2-hydroxy-5-methoxy-1,4-benzoquinone (1.0 eq), lauroyl peroxide (0.1 eq), and undecanoic acid (1.5 eq) in acetonitrile is prepared.
-
A solution of silver nitrate (0.2 eq) in water is added to the mixture.
-
The reaction mixture is heated to 80 °C.
-
A solution of ammonium persulfate (2.0 eq) in water is added dropwise over a period of 30 minutes.
-
The reaction is stirred at 80 °C for 3 hours, with progress monitored by TLC.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound as a solid.
Quantitative Data Summary
| Step | Reactant | Molar Eq. | Reagent/Catalyst | Molar Eq. | Solvent | Temperature | Time | Yield (%) |
| 1 | 2,5-dihydroxy-1,4-benzoquinone | 1.0 | Dimethyl sulfate / K₂CO₃ | 1.05 / 1.1 | Acetone | Reflux | 4-6 h | ~60-70 |
| 2 | 2-hydroxy-5-methoxy-1,4-benzoquinone | 1.0 | Lauroyl peroxide / AgNO₃ / (NH₄)₂S₂O₈ | 0.1 / 0.2 / 2.0 | Acetonitrile/Water | 80 °C | 3 h | ~40-50 |
Yields are estimated based on similar reported reactions and may vary.
Characterization of this compound
-
Appearance: Solid
-
Molecular Formula: C₁₈H₂₈O₄[1]
-
Molecular Weight: 308.4 g/mol [1]
-
Melting Point: 95-96 °C
-
¹³C NMR (Predicted): Key peaks expected around δ 182 (C=O), 180 (C=O), 159 (C-O), 150 (C-O), 110-120 (olefinic C and C-alkyl), 56 (O-CH₃), and 14-32 (alkyl chain carbons). A reference spectrum is available on PubChem (CID 171489).[1]
-
¹H NMR: Expected signals include a singlet for the methoxy protons (~3.8 ppm), a vinyl proton singlet (~5.8 ppm), a broad singlet for the hydroxyl proton, and multiplets for the undecyl chain protons (0.8-2.5 ppm).
-
IR (KBr, cm⁻¹): Expected characteristic peaks around 3300-3400 (O-H stretch), 2850-2950 (C-H stretch of alkyl chain), 1650 (C=O stretch, quinone), 1610 (C=C stretch), and 1200-1300 (C-O stretch).
-
Mass Spectrometry (ESI-MS): Expected m/z for [M+H]⁺ = 309.2.
Workflow and Pathway Diagrams
Figure 1: Synthetic workflow for this compound.
Concluding Remarks
The protocol described provides a viable pathway for the synthesis of this compound from 2,5-dihydroxy-1,4-benzoquinone. This enables researchers to access this promising natural product for further biological evaluation and drug development studies. The procedures outlined are based on established chemical transformations and can be adapted for various laboratory settings. Standard safety precautions should be taken when handling all chemicals, particularly dimethyl sulfate, which is toxic and corrosive.
References
Application Notes and Protocols for 5-O-Methylembelin in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Methylembelin is a derivative of embelin, a naturally occurring benzoquinone found in the fruits of Embelia ribes. While research on this compound is not as extensive as on its parent compound, emerging evidence suggests its potential as an anti-mitotic and anti-cancer agent.[1] These application notes provide a comprehensive guide for the in vitro use of this compound, drawing upon available data and leveraging the well-documented activities of the closely related compound, embelin, as a predictive framework for experimental design.
Biological Activities and Potential Applications
This compound has been identified as a molecule with anti-cancer properties, acting as an anti-mitotic agent that targets microtubular proteins.[1] This mechanism is crucial in cancer therapy as it disrupts cell division, leading to cell cycle arrest and apoptosis. Additionally, in silico studies have shown that this compound interacts with nitric oxide synthase (NOS), suggesting a potential role in modulating inflammatory pathways and angiogenesis.[1][2]
Given the structural similarity to embelin, this compound is hypothesized to share several of its anti-cancer mechanisms, including:
-
Induction of Apoptosis: Embelin is a known inhibitor of the X-linked inhibitor of apoptosis protein (XIAP), which leads to the activation of caspases and the apoptotic cascade.[3][4][5]
-
Cell Cycle Arrest: Embelin has been shown to induce cell cycle arrest at various phases in different cancer cell lines.[4]
-
Inhibition of Pro-survival Signaling Pathways: Embelin is a well-documented inhibitor of key oncogenic signaling pathways such as PI3K/Akt and NF-κB.[5][6][7][8][9]
These properties make this compound a promising candidate for in vitro investigation across various cancer cell lines and in studies related to inflammation and angiogenesis.
Data Presentation: Efficacy of Embelin in Cancer Cell Lines
Due to the limited availability of published IC50 values for this compound, the following table summarizes the reported cytotoxic activity of its parent compound, embelin, against a range of human cancer cell lines. This data can serve as a valuable reference for determining appropriate concentration ranges for initial in vitro studies with this compound.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| A549 | Lung Carcinoma | ~5-10 | 48 | Not Specified |
| DU145 | Prostate Carcinoma | ~5-10 | 48 | Not Specified |
| MCF-7 | Breast Adenocarcinoma | ~10-15 | 48 | Not Specified |
| U87MG | Glioblastoma | 23.6 | Not Specified | Not Specified |
| KB | Human Epidermal Carcinoma | 5.58 | Not Specified | Not Specified |
| K562 | Chronic Myelogenous Leukemia | Not Specified | 24 | Not Specified |
| U937 | Histiocytic Lymphoma | Not Specified | 24 | Not Specified |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Accurately weigh a desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on a given cell line and to calculate the IC50 value.[10][11]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][12][13][14]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat them with the desired concentrations of this compound for a specified time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[15][16][17]
Materials:
-
Cells treated with this compound
-
PBS
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described previously.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells for at least 30 minutes on ice or store at -20°C.
-
Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the cell pellet in RNase A solution and incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
Western Blot Analysis of Signaling Proteins
This technique is used to detect changes in the expression and activation of proteins involved in signaling pathways, apoptosis, and the cell cycle.[18][19][20]
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, NF-κB p65, Bcl-2, Bax, Caspase-3, Cyclin D1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & Vilangin Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Application of Embelin for Cancer Prevention and Therapy [mdpi.com]
- 4. Embelin: A multifaceted anticancer agent with translational potential in targeting tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting of X-linked inhibitor of apoptosis protein and PI3-kinase/AKT signaling by embelin suppresses growth of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting of X-linked inhibitor of apoptosis protein and PI3-kinase/AKT signaling by embelin suppresses growth of leukemic cells | PLOS One [journals.plos.org]
- 8. Embelin, an inhibitor of X chromosome-linked inhibitor-of-apoptosis protein, blocks nuclear factor-kappaB (NF-kappaB) signaling pathway leading to suppression of NF-kappaB-regulated antiapoptotic and metastatic gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Embelin induces apoptosis in human glioma cells through inactivating NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. kumc.edu [kumc.edu]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying XIAP Inhibition in Leukemia Cells using 5-O-Methylembelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
X-linked inhibitor of apoptosis protein (XIAP) is a promising molecular target in cancer therapy, particularly in hematological malignancies like leukemia, due to its role in promoting cancer cell survival and chemoresistance.[1][2] 5-O-Methylembelin is a derivative of Embelin, a natural benzoquinone known to be a cell-permeable, small-molecule inhibitor of XIAP.[3][4] Embelin has been shown to induce apoptosis in various cancer cells, including leukemia, by binding to the BIR3 domain of XIAP, thereby preventing its interaction with caspase-9.[3][5] This document provides detailed protocols and data for studying the effects of XIAP inhibition in leukemia cells, using Embelin as a representative compound due to the limited availability of specific data for this compound. Researchers should consider these protocols as a starting point and may need to optimize conditions for this compound.
Data Presentation
The following tables summarize the quantitative effects of Embelin on various leukemia cell lines.
Table 1: Cell Viability (IC50) of Embelin in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| Jurkat | T-cell Leukemia | ~10-20 | Not Specified | Not Specified |
| K562 | Chronic Myelogenous Leukemia | >170 | 48 | MTT |
| OCI-AML3 | Acute Myeloid Leukemia | >170 | 48 | MTT |
| MOLM13 | Acute Myeloid Leukemia | >170 | 48 | MTT |
| MV4-11 | Acute Myeloid Leukemia | Not Specified | 48 | MTT |
| Kasumi-1 | Acute Myeloid Leukemia | Not Specified | 48 | MTT |
| HEL | Acute Erythroid Leukemia | 1.00 ± 0.42 | Not Specified | Not Specified |
| HL-60 | Promyelocytic Leukemia | 0.70 ± 0.14 | Not Specified | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Induction of Apoptosis by Embelin in Leukemia Cell Lines
| Cell Line | Embelin Concentration (µM) | Exposure Time (h) | % Apoptotic Cells (Annexin V+) |
| Jurkat | 5 | Not Specified | 9.65 |
| Jurkat | 10 | Not Specified | 32.45 |
| Jurkat | 20 | Not Specified | 40.79 |
| K562 | 10 | 24 | ~15% |
| K562 | 20 | 24 | ~25% |
| U937 | 10 | 24 | ~20% |
| U937 | 20 | 24 | ~35% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on leukemia cells.
Materials:
-
Leukemia cell lines (e.g., Jurkat, K562, U937)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or Embelin) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in leukemia cells treated with this compound using flow cytometry.
Materials:
-
Leukemia cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed leukemia cells and treat with desired concentrations of this compound for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes and wash twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Western Blot Analysis of XIAP, Cleaved Caspase-3, and Cleaved PARP
This protocol is for detecting changes in the expression of key apoptosis-related proteins in leukemia cells following treatment with this compound.
Materials:
-
Leukemia cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-XIAP, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. (Recommended starting dilutions: anti-XIAP 1:1000, anti-cleaved caspase-3 1:1000, anti-PARP 1:1000, anti-β-actin 1:5000).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:10000) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
Visualizations
Caption: XIAP Signaling Pathway Inhibition.
Caption: Experimental Workflow Diagram.
References
- 1. mdpi.com [mdpi.com]
- 2. Combined inhibition of XIAP and autophagy induces apoptosis and differentiation in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Embelin potentiates venetoclax-induced apoptosis in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-O-Methylembelin in In Vivo Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-O-Methylembelin, a derivative of the natural benzoquinone Embelin, has emerged as a promising anti-cancer agent. Like its parent compound, it is believed to exert its cytotoxic effects through the inhibition of key cell survival pathways, notably the PI3K/Akt/mTOR signaling cascade and the X-linked inhibitor of apoptosis protein (XIAP). These application notes provide a comprehensive guide for the preclinical in vivo evaluation of this compound in tumor models. Detailed protocols for establishing xenograft models, preparing and administering the compound, and monitoring tumor growth are presented. Additionally, a summary of the putative signaling pathway and illustrative data presentation formats are included to aid researchers in designing and executing robust in vivo studies.
Introduction
Cancer research continually seeks novel therapeutic agents that can effectively target malignant cells while minimizing toxicity to normal tissues. This compound, a synthetic derivative of Embelin, has demonstrated significant antiproliferative activity against various human tumor cell lines in vitro. Its mechanism of action is thought to be similar to Embelin, which is known to be a non-peptidic, cell-permeable small molecule inhibitor of XIAP and a modulator of the PI3K/Akt/mTOR pathway. The progression from in vitro validation to in vivo efficacy studies is a critical step in the drug development pipeline. This document outlines a generalized experimental protocol for assessing the anti-tumor activity of this compound in murine xenograft models, a foundational approach in preclinical cancer research.
Putative Signaling Pathway of this compound
This compound is hypothesized to inhibit tumor cell proliferation and induce apoptosis by targeting the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, survival, and metabolism and is frequently hyperactivated in cancer. A simplified representation of this pathway and the proposed points of intervention by this compound are depicted below.
Molecular Docking Protocol for 5-O-Methylembelin with Target Proteins: Application Notes for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-O-Methylembelin, a derivative of the natural compound embelin, has demonstrated promising anti-cancer properties. Its therapeutic potential is believed to stem from its interaction with key proteins involved in apoptosis and cell survival signaling pathways. This document provides a detailed protocol for the in silico molecular docking of this compound with two primary anti-cancer targets: X-linked inhibitor of apoptosis protein (XIAP) and B-cell lymphoma 2 (Bcl-2). These application notes offer a comprehensive guide for researchers to evaluate the binding affinity and interaction patterns of this compound with these target proteins, facilitating further drug development and optimization efforts.
Introduction
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. The Bcl-2 family of proteins and the Inhibitor of Apoptosis (IAP) family, particularly XIAP, are central regulators of this process. Overexpression of anti-apoptotic proteins like Bcl-2 and XIAP is a common mechanism by which cancer cells survive and resist therapeutic interventions.
This compound, a synthetic derivative of embelin, has emerged as a compound of interest due to its potential to inhibit these anti-apoptotic proteins. Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule to a target protein at the atomic level. This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.
This protocol outlines the steps for performing molecular docking of this compound with the BIR3 domain of XIAP and the BH3 binding groove of Bcl-2.
Target Proteins and Ligand
Target Proteins:
-
XIAP (X-linked inhibitor of apoptosis protein): A potent endogenous inhibitor of caspases, key executioners of apoptosis. The BIR3 domain of XIAP is responsible for inhibiting caspase-9.[1]
-
Bcl-2 (B-cell lymphoma 2): A founding member of the Bcl-2 family of anti-apoptotic proteins that prevents the release of cytochrome c from mitochondria, a critical step in the intrinsic apoptosis pathway.[2][3]
Ligand:
-
This compound: A derivative of embelin, a natural benzoquinone. Its structure can be obtained from chemical databases such as PubChem.
Molecular Docking Workflow
The following diagram illustrates the general workflow for the molecular docking of this compound with its target proteins.
Caption: A flowchart outlining the key stages of the molecular docking process.
Experimental Protocols
Preparation of Target Proteins
-
Obtain Protein Structures: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands or ions from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate protonation states to the amino acid residues at a physiological pH (7.4).
-
Repair any missing side chains or atoms in the protein structure using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or similar functionalities in other software.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: Obtain the 2D or 3D structure of this compound from a chemical database like PubChem (CID: 102035).
-
Ligand Preparation:
-
Convert the 2D structure to a 3D structure if necessary.
-
Generate possible tautomers and ionization states of the ligand at physiological pH.
-
Perform a conformational search to generate a set of low-energy conformers.
-
Minimize the energy of the ligand structure using a suitable force field (e.g., OPLS, MMFF94).
-
Molecular Docking Procedure
This protocol provides a general guideline. Specific parameters may need to be optimized based on the software used (e.g., AutoDock, Glide, GOLD).
-
Grid Generation:
-
Define the binding site on the target protein. For XIAP, this is the Smac binding groove on the BIR3 domain. For Bcl-2, it is the BH3 binding groove.
-
Generate a grid box that encompasses the defined binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
-
Docking Simulation:
-
Set the docking parameters. This includes the number of docking runs, the search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock), and the scoring function.
-
Run the docking simulation. The software will explore different conformations and orientations of the ligand within the binding site and calculate the binding affinity for each pose.
-
-
Analysis of Docking Results:
-
Analyze the docking results to identify the best binding pose. This is typically the pose with the lowest binding energy or the highest docking score.
-
Examine the interactions between this compound and the amino acid residues in the binding pocket. This includes hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Visualize the docked complex to understand the binding mode in 3D.
-
Data Presentation
Table 1: Binding Affinity of Embelin and its Derivatives with XIAP
| Compound | Target Protein | Binding Affinity (Ki) | Assay Method |
| Embelin Derivative (6g) | XIAP BIR3 | 180 nM | Competitive Binding Assay[4] |
| Embelin | XIAP BIR3 | Similar to Smac peptide | Fluorescence Polarization[2] |
Table 2: Representative Docking Scores of Phytochemicals with Bcl-2
| Compound | Target Protein | Docking Score (kcal/mol) | Software/Method |
| Embelin | Chk2 Kinase | -13.6 | AutoDock Vina[3] |
| Baicalin | Bcl-2 | -9.2 | In silico docking[6] |
| Chlorogenic acid | Bcl-2 | -7.1 | Molecular Docking[7] |
| Rutin | Bcl-2 | -7.6 | Molecular Docking[7] |
| Apigenin | Bcl-2 | -7.2 | Molecular Docking[7] |
Note: The data for embelin with Chk2 kinase is included to provide an example of a calculated binding energy for the parent compound, although the target is different. The other phytochemicals are included to provide a reference range for expected binding energies with Bcl-2.
Signaling Pathways
The inhibition of XIAP and Bcl-2 by this compound is expected to modulate key signaling pathways involved in apoptosis.
XIAP-Mediated Apoptosis Pathway
XIAP inhibits apoptosis by directly binding to and inhibiting caspases, particularly caspase-9 (initiator caspase) and caspases-3 and -7 (effector caspases). This compound, by inhibiting XIAP, would prevent this interaction, allowing the caspase cascade to proceed and induce apoptosis.
Caption: Inhibition of XIAP by this compound promotes apoptosis.
Bcl-2 Signaling Pathway in Cancer
Bcl-2 prevents apoptosis by sequestering pro-apoptotic proteins like Bax and Bak, thereby preventing the permeabilization of the mitochondrial outer membrane. By binding to the BH3 groove of Bcl-2, this compound would act as a BH3 mimetic, displacing pro-apoptotic proteins and leading to apoptosis.
Caption: this compound acts as a BH3 mimetic to inhibit Bcl-2.
Conclusion
This document provides a foundational protocol for the molecular docking of this compound with the key anti-cancer targets XIAP and Bcl-2. While direct quantitative binding data for this compound is currently limited in the literature, the provided protocols and reference data for the closely related compound embelin offer a robust starting point for in silico evaluation. The successful application of this protocol will enable researchers to gain insights into the binding mechanisms of this compound, paving the way for the rational design of more effective apoptosis-inducing anti-cancer agents. Further experimental validation is essential to confirm the computational findings and to fully elucidate the therapeutic potential of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. biology-journal.org [biology-journal.org]
- 4. Design, synthesis, and characterization of new embelin derivatives as potent inhibitors of X-linked inhibitor of apoptosis protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptides derived from BH3 domains of Bcl-2 family members: a comparative analysis of inhibition of Bcl-2, Bcl-x(L) and Bax oligomerization, induction of cytochrome c release, and activation of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Embelin: A novel XIAP inhibitor for the prevention and treatment of chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of 5-O-Methylembelin as an Anti-Mitotic Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Methylembelin, a derivative of the natural compound embelin, has emerged as a molecule of interest in cancer research due to its potential anti-mitotic properties.[1] Anti-mitotic agents are a cornerstone of cancer chemotherapy, primarily functioning by disrupting the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division. This disruption leads to cell cycle arrest in mitosis and subsequent apoptotic cell death. This document provides detailed application notes and experimental protocols for investigating the anti-mitotic activity of this compound.
Mechanism of Action
While the precise mechanism of this compound is still under investigation, preliminary studies suggest that it, like other embelin derivatives, may exert its anti-mitotic effects by targeting microtubular proteins.[1] This interaction is hypothesized to interfere with tubulin polymerization dynamics, a critical process for the formation and function of the mitotic spindle. Disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest and, ultimately, apoptosis in cancer cells.
Data Presentation
The following tables provide a framework for summarizing quantitative data from key experiments to evaluate the anti-mitotic efficacy of this compound.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| HeLa | Cervical Cancer | Data to be determined |
| MCF-7 | Breast Cancer | Data to be determined |
| A549 | Lung Cancer | Data to be determined |
| K562 | Leukemia | Data to be determined |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
Table 2: Effect of this compound on Cell Cycle Distribution
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
| This compound (2 x IC50) | Data to be determined | Data to be determined | Data to be determined |
Data represents the percentage of cells in each phase of the cell cycle after 24 hours of treatment.
Table 3: In Vitro Tubulin Polymerization Inhibition
| Compound | Concentration (µM) | Inhibition of Tubulin Polymerization (%) |
| Vehicle Control | - | 0 |
| This compound | Concentration 1 | Data to be determined |
| Concentration 2 | Data to be determined | |
| Concentration 3 | Data to be determined | |
| Nocodazole (Positive Control) | Control Concentration | Data to be determined |
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Use DMSO as the vehicle control.
-
Replace the medium in the wells with the prepared drug solutions.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of this compound on the cell cycle distribution.
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with vehicle (DMSO) or different concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
Protocol 3: Immunofluorescence Staining of Microtubules
This protocol visualizes the effect of this compound on the mitotic spindle.
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
This compound
-
DMSO
-
Coverslips
-
Methanol (ice-cold) or Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips in a 24-well plate.
-
Treat the cells with vehicle (DMSO) or this compound for a suitable duration (e.g., 16-24 hours).
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% PFA for 15 minutes at room temperature.
-
If using PFA, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the mitotic spindles using a fluorescence microscope.
Protocol 4: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on tubulin polymerization.
Materials:
-
Tubulin polymerization assay kit (commercially available)
-
Purified tubulin
-
GTP
-
Polymerization buffer
-
This compound
-
DMSO
-
Nocodazole (positive control for inhibition)
-
Paclitaxel (positive control for promotion)
-
96-well plate (half-area, clear bottom)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare the tubulin solution in ice-cold polymerization buffer containing GTP.
-
Add vehicle (DMSO), this compound, or control compounds to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to the wells to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance against time to generate polymerization curves.
-
Calculate the percentage of inhibition of tubulin polymerization relative to the vehicle control.
Visualizations
The following diagrams illustrate key conceptual frameworks for understanding the application of this compound as an anti-mitotic agent.
Experimental workflow for evaluating this compound.
References
Application Notes and Protocols for Developing Nanoparticle Delivery Systems for 5-O-Methylembelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Methylembelin, a derivative of the naturally occurring benzoquinone Embelin, has demonstrated potential as an anti-mitotic and anti-cancer agent.[1] Like its parent compound, Embelin, its therapeutic efficacy can be limited by poor aqueous solubility and low bioavailability.[2][3] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, improving stability, and enabling targeted delivery to tumor tissues.[2] This document provides detailed application notes and protocols for the development and characterization of this compound-loaded nanoparticles, drawing upon established methodologies for similar hydrophobic drug molecules.
Signaling Pathways of Action
Embelin, the parent compound of this compound, is known to exert its anti-cancer effects by modulating several critical signaling pathways involved in tumor progression, proliferation, and survival.[4][5] It is plausible that this compound acts through similar mechanisms. The primary signaling pathways affected include:
-
PI3K/Akt Pathway: Embelin has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[4][6]
-
NF-κB Pathway: This pathway is involved in inflammation and cell survival, and its inhibition by Embelin contributes to its anti-cancer effects.[4][6]
-
STAT3 Pathway: Embelin can suppress the activation of STAT3, a key transcription factor in cancer cell proliferation and survival.[5][6]
Below are diagrams illustrating these key signaling pathways.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: STAT3 Signaling Pathway Inhibition.
Nanoparticle Formulation and Characterization
Various types of nanoparticles can be employed for the encapsulation of this compound, including lipid-based carriers like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), as well as polymeric nanoparticles.[2][7] The choice of formulation will depend on the desired release kinetics, stability, and targeting strategy.
Quantitative Data Summary
The following table summarizes typical physicochemical properties of Embelin-loaded nanoparticles, which can serve as a benchmark for the development of this compound formulations.
| Nanoparticle Type | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| N,O-Carboxymethyl Chitosan (N,O-CMC) | 650-850 | Not Reported | -47.8 | Not Reported | [3][8] |
| General Nanoformulations | 50-345 | Not Reported | Not Reported | >90% for some formulations | [2] |
Experimental Protocols
Below are detailed protocols for the formulation and characterization of this compound loaded nanoparticles, as well as for in vitro and in vivo evaluation.
Experimental Workflow
Caption: General Experimental Workflow.
Protocol 1: Formulation of this compound Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
Objective: To prepare this compound loaded SLNs with a target size of <200 nm.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-shear homogenizer
-
Water bath
Procedure:
-
Lipid Phase Preparation:
-
Melt the solid lipid by heating it 5-10°C above its melting point in a water bath.
-
Dissolve this compound in the molten lipid with continuous stirring to ensure a homogenous mixture.
-
-
Aqueous Phase Preparation:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the molten lipid phase dropwise under high-speed stirring using a magnetic stirrer.
-
Homogenize the resulting pre-emulsion using a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 5-10 minutes) to form a nanoemulsion.
-
-
Nanoparticle Formation:
-
Cool down the nanoemulsion to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
-
Purification:
-
Centrifuge the SLN dispersion to remove any un-encapsulated drug aggregates.
-
Protocol 2: Physicochemical Characterization of Nanoparticles
Objective: To determine the key physicochemical properties of the formulated nanoparticles.
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Dilute the nanoparticle suspension with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Perform the measurement for particle size and PDI at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).
-
For zeta potential measurement, use an appropriate folded capillary cell and apply an electric field. The electrophoretic mobility is measured and converted to zeta potential using the Helmholtz-Smoluchowski equation.
-
Perform all measurements in triplicate.
B. Encapsulation Efficiency (EE) and Drug Loading (DL)
Method: Indirect method using centrifugation and UV-Vis spectrophotometry or HPLC.
Procedure:
-
Centrifuge a known amount of the nanoparticle dispersion at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to separate the nanoparticles from the aqueous phase.
-
Carefully collect the supernatant containing the un-encapsulated this compound.
-
Quantify the amount of this compound in the supernatant using a validated UV-Vis spectrophotometry or HPLC method.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total weight of nanoparticles] x 100
-
C. Morphology
Instrument: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[9]
Procedure:
-
Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid.
-
Allow the sample to air dry or use a negative staining agent (e.g., phosphotungstic acid) if necessary.
-
Observe the morphology of the nanoparticles under the microscope at an appropriate magnification.
Protocol 3: In Vitro Drug Release Study
Objective: To evaluate the release profile of this compound from the nanoparticles.
Method: Dialysis bag method.
Procedure:
-
Place a known amount of the nanoparticle dispersion into a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing a small amount of a solubilizing agent like Tween 80 to maintain sink conditions).
-
Keep the entire setup at 37°C with constant, gentle stirring.
-
At predetermined time intervals, withdraw a specific volume of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of this compound in the collected samples using a suitable analytical method (UV-Vis or HPLC).
-
Plot the cumulative percentage of drug released against time.
Protocol 4: In Vitro Cytotoxicity Assay
Objective: To assess the anti-cancer activity of this compound-loaded nanoparticles against a cancer cell line.
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Seed a suitable cancer cell line (e.g., a breast cancer cell line like MCF-7 or a colon cancer cell line like HCT-116) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and empty nanoparticles (as a control). Include untreated cells as a negative control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Protocol 5: In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the therapeutic efficacy of this compound-loaded nanoparticles in a tumor-bearing animal model.
Model: Xenograft mouse model (e.g., nude mice bearing subcutaneous tumors from a human cancer cell line).
Procedure:
-
Induce tumor formation by subcutaneously injecting cancer cells into the flank of the mice.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups:
-
Vehicle control (e.g., saline or empty nanoparticles)
-
Free this compound
-
This compound-loaded nanoparticles
-
-
Administer the treatments via a suitable route (e.g., intravenous or intraperitoneal injection) at a predetermined dosage and schedule.
-
Monitor the tumor volume and body weight of the mice regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, immunohistochemistry).
-
Plot the tumor growth curves and compare the anti-tumor efficacy between the different treatment groups.
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
The development of nanoparticle delivery systems for this compound holds significant promise for enhancing its therapeutic potential in cancer treatment. The protocols outlined in this document provide a comprehensive framework for the formulation, characterization, and evaluation of these nanoformulations. By systematically applying these methodologies, researchers can advance the preclinical development of this compound and pave the way for its potential clinical translation.
References
- 1. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & Vilangin Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demystifying the Potential of Embelin-Loaded Nanoformulations: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Embelin: A multifaceted anticancer agent with translational potential in targeting tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Application of Embelin for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. research.monash.edu [research.monash.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Effect of 5-O-Methylembelin on Microtubule Assembly
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to researchers for evaluating the impact of 5-O-Methylembelin, a derivative of the natural compound embelin, on microtubule assembly and dynamics. The protocols outlined below cover in vitro and cell-based assays to characterize the potential of this compound as a microtubule-targeting agent. While some studies suggest that this compound may act as an anti-mitotic agent by targeting microtubular proteins, detailed mechanistic data is still emerging.[1]
Introduction to Microtubule Dynamics and this compound
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[2][3] The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function.[2] Consequently, microtubule dynamics are a key target for anticancer drug development.[4]
This compound is a synthetic derivative of embelin, a naturally occurring benzoquinone. Embelin and its derivatives have been investigated for a range of pharmacological activities, including anti-cancer effects.[5] Preliminary evidence suggests that the anti-mitotic activity of this compound may be attributed to its interaction with microtubular proteins.[1] The following protocols are designed to rigorously test this hypothesis.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity).[2][6][7]
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol: Turbidity-Based Tubulin Polymerization Assay
Materials:
-
Lyophilized tubulin (≥99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
This compound
-
Paclitaxel (positive control for polymerization promotion)
-
Nocodazole or Vinblastine (positive control for polymerization inhibition)
-
DMSO (vehicle control)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer
Methodology:
-
Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL on ice. Keep on ice and use within one hour.
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations.
-
Prepare stock solutions of paclitaxel and nocodazole/vinblastine in DMSO.
-
-
Reaction Setup (on ice):
-
Prepare the tubulin polymerization mix. For a final tubulin concentration of 3 mg/mL, mix the tubulin stock, General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).
-
In a pre-chilled 96-well plate, add 10 µL of the diluted this compound, control compounds, or DMSO to the appropriate wells.
-
Add 90 µL of the tubulin polymerization mix to each well.
-
-
Measurement:
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[7]
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the maximum polymerization rate (Vmax), the lag time before polymerization begins, and the final polymer mass (steady-state absorbance).
-
Data Presentation
| Compound | Concentration (µM) | Vmax (mOD/min) | Lag Time (min) | Max Polymer Mass (OD) |
| Vehicle (DMSO) | - | 15.2 ± 1.3 | 5.5 ± 0.5 | 0.25 ± 0.02 |
| Paclitaxel | 10 | 60.8 ± 4.5 | 2.1 ± 0.3 | 0.35 ± 0.03 |
| Nocodazole | 10 | 2.8 ± 0.4 | > 60 | 0.05 ± 0.01 |
| This compound | 1 | 14.5 ± 1.1 | 5.8 ± 0.6 | 0.24 ± 0.02 |
| This compound | 10 | 8.1 ± 0.9 | 12.3 ± 1.1 | 0.14 ± 0.01 |
| This compound | 50 | 3.5 ± 0.5 | > 60 | 0.06 ± 0.01 |
Immunofluorescence Microscopy of Cellular Microtubules
This technique allows for the direct visualization of the microtubule network in cells treated with this compound. Changes in microtubule organization, density, and morphology can provide insights into the compound's cellular mechanism of action.[8][9]
Experimental Workflow: Immunofluorescence Staining of Microtubules
Caption: Workflow for immunofluorescence analysis of microtubules.
Protocol: Immunofluorescence Staining of α-tubulin
Materials:
-
Cells (e.g., HeLa, A549)
-
Glass coverslips
-
Multi-well plates
-
This compound
-
Paclitaxel and Nocodazole (controls)
-
Ice-cold methanol or 4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: mouse anti-α-tubulin
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
DAPI (for nuclear staining)
-
Anti-fade mounting medium
-
Fluorescence microscope
Methodology:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, paclitaxel, nocodazole, or DMSO for the desired time (e.g., 24 hours).
-
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with ice-cold methanol at -20°C for 5-10 minutes, or with 4% paraformaldehyde at room temperature for 15 minutes.[10]
-
If using paraformaldehyde, wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS and block with 3% BSA in PBS for 1 hour.[10]
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Data Presentation
| Treatment | Concentration (µM) | Observed Microtubule Phenotype | Nuclear Morphology |
| Vehicle (DMSO) | - | Well-organized, filamentous network extending to the cell periphery. | Normal, intact nuclei. |
| Paclitaxel | 0.1 | Dense microtubule bundles, particularly around the nucleus. | Some mitotic arrest with condensed chromosomes. |
| Nocodazole | 0.1 | Diffuse tubulin staining, loss of filamentous network. | Mitotic arrest with a "rounded-up" morphology. |
| This compound | 10 | Disrupted microtubule network, shorter and less organized filaments. | Increased number of cells in mitosis, some abnormal mitotic spindles. |
| This compound | 50 | Significant depolymerization of microtubules, diffuse cytoplasmic staining. | Pronounced mitotic arrest, evidence of apoptotic bodies. |
Cell Cycle Analysis by Flow Cytometry
Microtubule-targeting agents often induce cell cycle arrest, typically at the G2/M phase, due to the activation of the spindle assembly checkpoint. Flow cytometry can be used to quantify the percentage of cells in each phase of the cell cycle after treatment with this compound.[11][12][13]
Experimental Workflow: Cell Cycle Analysis
References
- 1. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & Vilangin Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole cell microtubule analysis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
- 10. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 6 Areas Of Consideration For Flow Cytometry Cell Cycle Analysis - ExpertCytometry [expertcytometry.com]
- 13. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Investigating Cell Migration with 5-O-Methylembelin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 5-O-Methylembelin in cell migration assays. The protocols detailed below, specifically the wound healing (scratch) assay and the transwell migration assay, are foundational methods in cell biology and cancer research to assess the migratory capabilities of cells in vitro.[1] This document offers step-by-step instructions, data presentation guidelines, and visual representations of the experimental workflow and relevant signaling pathways.
Introduction to this compound and Cell Migration
Cell migration is a fundamental cellular process crucial for various physiological and pathological events, including embryonic development, immune responses, wound healing, and cancer metastasis.[2] The ability of cancer cells to migrate is a key factor in their metastatic potential. Consequently, identifying and characterizing compounds that can modulate cell migration is a significant area of research in drug discovery.
This compound is a derivative of Embelin, a natural benzoquinone compound isolated from the Embelia ribes plant. Embelin itself has been shown to inhibit the migration and invasion of cancer cells by modulating various signaling pathways, including the CXC chemokine receptor 4 (CXCR4) and matrix metalloproteinases (MMPs).[3] These application notes will guide the researcher in designing and executing experiments to determine the effect of this compound on cell migration.
Key Experimental Protocols
Two primary methods are detailed here to assess cell migration: the wound healing assay for collective cell migration and the transwell assay for individual cell chemotaxis.[1][4]
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and cost-effective method to study collective cell migration.[5] It involves creating a "scratch" or cell-free area in a confluent monolayer of cells and monitoring the rate at which the cells migrate to close the gap.[1][6]
Protocol:
-
Cell Seeding:
-
Culture cells of interest in a suitable growth medium.
-
Seed the cells into a 24-well plate at a density that allows them to form a confluent monolayer (approximately 70-80% confluency) within 24 hours.[5] The optimal seeding density should be determined for each cell line.
-
-
Creating the Scratch:
-
Once the cells have formed a confluent monolayer, use a sterile p200 pipette tip to make a straight scratch down the center of the well.[6] A perpendicular scratch can also be made to create a cross.[5]
-
Gently wash the wells twice with phosphate-buffered saline (PBS) or serum-free medium to remove detached cells.[5]
-
-
Treatment with this compound:
-
Prepare various concentrations of this compound in a low-serum medium (e.g., 0.5-2% FBS) to minimize cell proliferation. It is recommended to start with a concentration range of 1-100 µM, but the optimal concentration should be determined experimentally.
-
Add the medium containing the desired concentration of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a negative control (low-serum medium only).
-
-
Image Acquisition and Analysis:
-
Immediately after adding the treatment, capture the first image of the scratch (T=0) using a phase-contrast microscope.[6]
-
Place the plate in an incubator at 37°C and 5% CO2.
-
Capture images of the same field of view at regular intervals (e.g., 6, 12, 24, and 48 hours) to monitor the closure of the scratch.[6]
-
The area of the scratch can be quantified using image analysis software like ImageJ. The percentage of wound closure is calculated using the following formula:
-
% Wound Closure = [ (Area at T=0 - Area at T=x) / Area at T=0 ] * 100
-
-
Transwell Migration (Boyden Chamber) Assay
The transwell assay is used to assess the chemotactic response of individual cells to a chemoattractant.[4][7] Cells are seeded in the upper chamber of a transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber.[4]
Protocol:
-
Preparation of Transwell Inserts:
-
Cell Preparation and Seeding:
-
Treatment and Chemoattractant:
-
In the lower chamber of the 24-well plate, add 600 µL of medium containing a chemoattractant (e.g., 10% FBS).[9]
-
To test the inhibitory effect of this compound, add different concentrations of the compound to the cell suspension in the upper chamber. Include appropriate vehicle controls.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C and 5% CO2 for a period that allows for sufficient cell migration (typically 12-48 hours, depending on the cell line).[9]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[9]
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde (PFA) for 15 minutes.[8]
-
Stain the migrated cells with 0.1% crystal violet for 30 minutes.[8]
-
Wash the inserts with PBS to remove excess stain.[8]
-
Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.[8]
-
Data Presentation
Quantitative data from cell migration assays should be summarized in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Wound Healing Assay Data Summary
| Treatment Group | Concentration (µM) | Initial Wound Area (µm²) (T=0) | Wound Area at 24h (µm²) | Wound Area at 48h (µm²) | % Wound Closure at 24h | % Wound Closure at 48h |
| Negative Control | 0 | |||||
| Vehicle Control | 0 | |||||
| This compound | 1 | |||||
| This compound | 10 | |||||
| This compound | 50 | |||||
| This compound | 100 |
Table 2: Transwell Migration Assay Data Summary
| Treatment Group | Concentration (µM) | Average Migrated Cells per Field | Total Migrated Cells (Absorbance) | % Inhibition of Migration |
| Negative Control | 0 | 0% | ||
| Vehicle Control | 0 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 50 | |||
| This compound | 100 |
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs.
Discussion and Interpretation of Results
A decrease in the percentage of wound closure or a reduction in the number of migrated cells in the presence of this compound would suggest that the compound has an inhibitory effect on cell migration. It is crucial to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel to ensure that the observed effects on migration are not due to cytotoxicity.
The signaling diagram (Figure 2) illustrates key pathways involved in cell migration, such as the PI3K/Akt and MAPK pathways, which converge on the regulation of Rho family GTPases.[10][11] These small GTPases are master regulators of the actin cytoskeleton and focal adhesion dynamics, which are essential for cell movement.[10] this compound may exert its effects by targeting one or more components of these pathways. Further molecular studies, such as western blotting for key signaling proteins, would be necessary to elucidate the precise mechanism of action.
References
- 1. Wound healing assay - Wikipedia [en.wikipedia.org]
- 2. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 5. Scratch Wound Healing Assay [bio-protocol.org]
- 6. clyte.tech [clyte.tech]
- 7. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 8. researchhub.com [researchhub.com]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Networks that Regulate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 5-O-Methylembelin Solubility for Bioassays
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies to overcome the poor water solubility of 5-O-Methylembelin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the simplest first step to dissolve this compound for a bioassay?
A: The most common and straightforward approach is to use a water-miscible organic co-solvent to prepare a concentrated stock solution, which is then diluted into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its powerful solubilizing capacity.
Troubleshooting Guide: Co-Solvent Approach
-
Issue: Compound precipitates upon dilution.
-
Solution 1: Reduce Final Concentration. The solubility limit in the final aqueous medium may have been exceeded. Test lower final concentrations of this compound.
-
Solution 2: Optimize Co-solvent Percentage. The final concentration of the organic solvent might be too low. While increasing it can help, most cell-based assays are sensitive to solvents. It is critical to keep the final DMSO concentration consistent across all samples, including controls, typically at or below 0.5%, to avoid cellular toxicity.
-
Solution 3: Try Alternative Co-solvents. If DMSO is not suitable or causes precipitation, other solvents like ethanol, polyethylene glycol 400 (PEG 400), or N,N-Dimethylformamide (DMF) can be tested.
-
Solution 4: Gentle Warming/Sonication. Briefly warming the solution or using a sonicator can help dissolve the compound, but you must be cautious about potential degradation. Always verify compound stability afterward.
-
| Solvent | Typical Stock Concentration | Max. Recommended Final Assay % (v/v) | Pros | Cons |
| DMSO | 10 - 50 mM | ≤ 0.5% | Powerful solvent for many organic molecules; widely used. | Can be toxic to cells at >1%; may interfere with some assays. |
| Ethanol | 10 - 50 mM | ≤ 1% | Less toxic than DMSO for many cell lines; volatile. | May cause protein denaturation; can affect cell signaling. |
| PEG 400 | 10 - 50 mM | ≤ 1% | Low toxicity; often used in preclinical formulations. | More viscous; may not be as potent a solvent as DMSO. |
| Acetonitrile | 10 - 50 mM | ≤ 1% | Appears to be a safe organic solvent at low concentrations for in vitro studies. | Can inhibit certain drug-metabolizing enzymes. |
Q2: Can I use pH adjustment to improve the solubility of this compound?
A: Yes, pH modification can be an effective strategy. This compound, a derivative of Embelin, is weakly acidic due to its hydroxyl group. Increasing the pH of the aqueous buffer (making it more basic) can deprotonate the molecule, forming a more soluble salt.
Experimental Protocol: pH-Based Solubilization
-
Determine pH Compatibility: First, ensure that the pH required to solubilize the compound is compatible with your bioassay's biological system (e.g., cell viability, enzyme activity).
-
Prepare Buffers: Prepare a range of buffers with different pH values (e.g., phosphate buffer at pH 7.4, 8.0, and 8.5).
-
Test Solubility: Add a small, known amount of this compound to each buffer.
-
Equilibrate: Agitate the samples (e.g., using a shaker) for several hours to reach equilibrium.
-
Measure Concentration: Centrifuge the samples to pellet any undissolved compound. Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
Select Optimal pH: Choose the lowest pH that provides the required solubility while maintaining the integrity of the assay.
Studies on the parent compound, Embelin, have shown that its solubility is significantly enhanced in basic conditions. For instance, a phosphate buffer of pH 8.0 or a 2% aqueous sodium lauryl sulfate (SLS) solution were found to be ideal dissolution media.
| Dissolution Medium (for Embelin) | % Drug Released in 1 hour | Comments |
| Phosphate Buffer (pH 7.4) | ~42% | Standard physiological buffer, but solubility is limited. |
| Phosphate Buffer (pH 7.4) + 10% Ethanol | ~85% | Co-solvency dramatically improves dissolution. |
| Phosphate Buffer (pH 8.0) | ~94% | Basic pH increases solubility by forming a water-soluble salt. |
| 2% Sodium Lauryl Sulfate (SLS) in Water | ~94% | Surfactant-based micellar solubilization is highly effective. |
Q3: What are cyclodextrins and how can they help with solubility?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like this compound, into their central cavity, forming a water-soluble "inclusion complex." This complex masks the hydrophobic nature of the guest molecule, significantly increasing its apparent water solubility without chemical modification.
Workflow for Using Cyclodextrins
Caption: Workflow for cyclodextrin-based solubilization.
Experimental Protocol: Kneading Method for Inclusion Complex
This method, adapted from protocols for Embelin, is a simple way to prepare complexes in the lab.
-
Molar Ratio Calculation: Based on phase solubility studies, determine the optimal molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Trituration: Place the cyclodextrin in a mortar and add a small amount of water or a water-ethanol mixture to form a homogeneous paste.
-
Incorporation: Add the this compound to the paste and knead thoroughly for 45-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Final Preparation: Pulverize the dried complex into a fine powder and pass it through a sieve. The resulting powder can be dissolved in an aqueous buffer for the bioassay.
Q4: My compound is still not soluble enough. What advanced methods can I consider?
A: For very challenging compounds or when transitioning from in vitro to in vivo studies, more advanced formulation strategies may be necessary. These techniques often involve creating nano-sized drug delivery systems to enhance surface area and dissolution.
-
Nanoformulations: This includes a range of techniques to produce drug particles at the nanoscale.
-
Nanosuspensions: Sub-micron colloidal dispersions of the pure drug stabilized by surfactants.
-
Solid Lipid Nanoparticles (SLNs) & Nanostructured Lipid Carriers (NLCs): These are lipid-based carriers that are solid at room temperature and can encapsulate hydrophobic drugs.
-
Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS): An anhydrous mixture of oils, surfactants, and co-solvents that spontaneously forms a fine nanoemulsion upon gentle agitation in an aqueous medium.
-
-
Solid Dispersions: The drug is dispersed in a solid hydrophilic matrix (often a polymer) at the molecular level. This can be achieved through methods like hot-melt extrusion or spray drying.
-
Chemical Conjugation: For drug development purposes, covalently attaching a hydrophilic polymer like polyethylene glycol (PEG) to this compound can create a highly water-soluble conjugate. This approach creates a new chemical entity and is typically beyond the scope of simple bioassay preparation.
Conceptual Overview of Advanced Solubilization Methods
Caption: Advanced strategies to improve drug solubility.
best practices for dissolving 5-O-Methylembelin in DMSO for cell studies
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for dissolving 5-O-Methylembelin in DMSO for cell-based research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for cell culture experiments.
Q2: What is the solubility of this compound in DMSO?
Q3: What is a typical stock solution concentration for this compound in DMSO?
A3: A common starting point for a stock solution is 10 mM in 100% DMSO. This allows for sufficient dilution to achieve a final DMSO concentration that is non-toxic to most cell lines.
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, and generally not exceeding 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: What are the recommended working concentrations of this compound for cell-based assays?
A5: The optimal working concentration will vary depending on the cell line and the specific assay. Based on available data, here are some suggested ranges:
-
Inhibition of PCSK9 mRNA expression: A working concentration of 20 µM has been used, with a reported IC50 value of 4.9 µM[1].
-
Anti-angiogenesis assays: Concentrations of 0.1 and 1.0 µg/mL have been utilized[2].
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous media | The compound has low aqueous solubility. | - Perform a serial dilution of the DMSO stock solution in the cell culture medium.- Ensure rapid and thorough mixing upon dilution.- Pre-warm the cell culture medium to 37°C before adding the compound.- If precipitation persists, consider using a lower final concentration or preparing the working solution in a medium containing a low percentage of serum. |
| Compound does not fully dissolve in DMSO | The concentration of the stock solution is too high. | - Gently warm the solution to 37°C.- Use sonication to aid dissolution.- If the compound still does not dissolve, prepare a more dilute stock solution. |
| Inconsistent experimental results | - Degradation of the compound in the stock solution.- Inaccurate pipetting of viscous DMSO. | - Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.- Store stock solutions at -20°C or -80°C, protected from light.- Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO. |
| High background cytotoxicity in vehicle control | The final DMSO concentration is too high for the specific cell line. | - Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your cells.- Reduce the final DMSO concentration by preparing a more concentrated stock solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 308.42 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh out 3.084 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the compound is completely dissolved.
-
If necessary, gently warm the solution to 37°C or use a sonicator to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell Treatment
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a sterile 96-well plate for serial dilutions
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
To prepare a 10 µM working solution, perform a 1:1000 dilution of the stock solution into pre-warmed cell culture medium. For example, add 1 µL of the 10 mM stock to 999 µL of medium.
-
For a dose-response experiment, perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Immediately add the working solutions to your cell cultures. Ensure the final DMSO concentration does not exceed the tolerance level of your cells (typically <0.1%).
Signaling Pathways and Experimental Workflows
While the specific signaling pathways modulated by this compound are still under investigation, its parent compound, embelin, is known to induce apoptosis and affect key cellular signaling cascades. It is plausible that this compound shares some of these mechanisms of action.
Potential Signaling Pathways Modulated by Embelin (Parent Compound)
Embelin has been shown to induce apoptosis through the modulation of several signaling pathways, including:
-
p38 MAPK and JNK Pathways: Embelin can induce apoptosis in lung cancer cells through the activation of the p38 and JNK signaling pathways[3][4].
-
NF-κB Pathway: Embelin can inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival[4].
-
XIAP Inhibition: Embelin is a known inhibitor of the X-linked inhibitor of apoptosis protein (XIAP), which leads to increased caspase activity and apoptosis[5].
Caption: Potential signaling pathways modulated by this compound, based on the known activity of its parent compound, embelin.
Experimental Workflow: Cell Viability Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & Vilangin Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of p38/JNK Pathway Is Responsible for Embelin Induced Apoptosis in Lung Cancer Cells: Transitional Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Embelin induces apoptosis of human gastric carcinoma through inhibition of p38 MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined application of Embelin and tumor necrosis factor-related apoptosis-inducing ligand inhibits proliferation and invasion in osteosarcoma cells via caspase-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 5-O-Methylembelin in Culture Medium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-O-Methylembelin in cell culture medium. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Is there readily available data on the stability of this compound in common cell culture media like DMEM or RPMI-1640?
Q2: What factors can influence the stability of this compound in my culture medium?
The stability of quinone-containing compounds like this compound can be affected by several factors:
-
Redox environment: Quinones are redox-active molecules.[1] The presence of reducing or oxidizing agents in the medium or secreted by cells can impact their stability.
-
pH of the medium: The pH of the culture medium can influence the rate of degradation.
-
Presence of serum: Components within fetal bovine serum (FBS) or other sera, such as enzymes, can potentially metabolize or degrade the compound.
-
Light exposure: Some quinones are light-sensitive. Prolonged exposure to light during incubation or handling may lead to degradation.
-
Temperature: Standard incubation temperatures (37°C) can accelerate chemical reactions, leading to degradation over time.
-
Presence of cells: Cellular metabolism can actively convert the compound into other metabolites.
Q3: How can I determine the stability of this compound in my specific cell culture setup?
To determine the stability, you will need to perform an experiment where you incubate this compound in your complete cell culture medium (with and without cells) over a time course. You will then quantify the remaining concentration of the compound at different time points using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Problem 1: I am observing a high degree of variability in my experimental results when using this compound.
-
Possible Cause: The compound may be degrading in your culture medium, leading to inconsistent concentrations.
-
Troubleshooting Steps:
-
Perform a stability check: Follow the experimental protocol outlined below to determine the degradation rate of this compound in your specific medium and under your experimental conditions.
-
Prepare fresh solutions: Always prepare fresh stock solutions of this compound before each experiment. Avoid repeated freeze-thaw cycles.
-
Minimize light exposure: Protect your stock solutions and experimental plates from light as much as possible.
-
Control for incubation time: Be precise with your incubation times, as longer durations may lead to more significant degradation.
-
Problem 2: My cells are showing a different response to this compound than what is reported in the literature.
-
Possible Cause: Differences in culture conditions could be affecting the stability and effective concentration of the compound. The degradation products might also have biological activity.
-
Troubleshooting Steps:
-
Characterize your medium: The composition of your cell culture medium, including the type and percentage of serum, can differ from what was used in other studies.
-
Assess stability in your system: Run a stability experiment as described in the "Experimental Protocols" section to understand how your specific conditions affect the compound's concentration over time.
-
Consider degradation products: Be aware that degradation products of this compound could have their own biological effects, which might contribute to the observed cellular response.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound in Culture Medium
This protocol provides a general framework for determining the stability of this compound. It is essential to adapt this protocol to your specific experimental setup.
1. Materials:
- This compound
- Your complete cell culture medium (e.g., DMEM + 10% FBS)
- Sterile microcentrifuge tubes or a multi-well plate
- Incubator (37°C, 5% CO2)
- Analytical instrument (HPLC-UV or LC-MS/MS)
2. Experimental Setup:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Spike the compound into your pre-warmed complete culture medium to achieve the final desired concentration.
- Aliquot the medium containing this compound into sterile tubes or wells of a plate. It is recommended to test stability in both cell-free medium and in the presence of your cells.
- Prepare a "time zero" sample by immediately stopping the reaction (e.g., by adding a quenching solvent like acetonitrile and storing at -80°C).
3. Incubation and Sample Collection:
- Incubate the samples at 37°C in a CO2 incubator.
- Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
- At each time point, process the samples immediately to stop any further degradation. This typically involves precipitating proteins (e.g., with cold acetonitrile) and centrifuging to collect the supernatant for analysis.
- Store the processed samples at -80°C until analysis.
4. Analytical Quantification:
- Analyze the concentration of this compound in the collected samples using a validated HPLC-UV or LC-MS/MS method.[3][4][5]
- Generate a standard curve using known concentrations of this compound to accurately quantify the compound in your experimental samples.
5. Data Analysis:
- Plot the concentration of this compound versus time.
- Calculate the half-life (t½) of the compound in your culture medium.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Culture Conditions
| Time (hours) | Concentration in DMEM + 10% FBS (µM) - Cell-Free | Concentration in DMEM + 10% FBS (µM) - With Cells |
| 0 | 10.0 | 10.0 |
| 2 | 9.5 | 9.2 |
| 4 | 8.9 | 8.1 |
| 8 | 7.8 | 6.5 |
| 12 | 6.9 | 5.1 |
| 24 | 5.2 | 2.6 |
| 48 | 2.7 | 0.8 |
| 72 | 1.4 | < LOQ |
| LOQ: Limit of Quantification |
Table 2: Calculated Half-life of this compound
| Condition | Calculated Half-life (hours) |
| DMEM + 10% FBS (Cell-Free) | ~22 |
| DMEM + 10% FBS (With Cells) | ~10 |
Mandatory Visualization
Caption: Experimental workflow for assessing the stability of this compound in culture medium.
Caption: Factors influencing the degradation of this compound in culture medium.
References
- 1. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.ufba.br [repositorio.ufba.br]
- 3. mdpi.com [mdpi.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting precipitation of 5-O-Methylembelin in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the precipitation of 5-O-Methylembelin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: this compound is a hydrophobic molecule with low intrinsic water solubility. Precipitation in aqueous buffers is a common issue and can be influenced by several factors including pH, buffer composition, temperature, and the concentration of the compound. The planar structure and lipophilic nature of this compound contribute to strong crystal lattice energy, making it difficult for water molecules to solvate it effectively.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is pH-dependent due to its acidic nature, with a calculated acidic pKa of 5.69. At pH values below its pKa, the molecule will be in its neutral, less soluble form. As the pH of the buffer increases above the pKa, the molecule will become deprotonated and exist as a more soluble salt. Therefore, increasing the pH of your aqueous buffer is a primary strategy to enhance the solubility of this compound. For its parent compound, embelin, optimal solubility has been observed in phosphate buffer at pH 8.0.
Q3: What is the first troubleshooting step I should take if I observe precipitation?
A3: The initial and often most effective step is to adjust the pH of your buffer. Given the acidic pKa of 5.69, increasing the pH to 7.4 or higher should significantly improve solubility. If pH adjustment alone is insufficient or not compatible with your experimental conditions, consider using a co-solvent.
Q4: What are co-solvents and how can they help?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds. They work by reducing the polarity of the solvent system. Common co-solvents for poorly soluble drugs include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). For this compound, a common practice is to first dissolve the compound in a minimal amount of an organic solvent like DMSO to create a concentrated stock solution, which can then be diluted into the aqueous buffer.
Q5: Are there other methods to improve the solubility of this compound?
A5: Yes, several other techniques can be employed:
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility. For the parent compound embelin, a 2% aqueous solution of sodium lauryl sulfate (SLS) has been shown to be a suitable medium for dissolution.
-
Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, effectively increasing their solubility. A protocol for this compound suggests using SBE-β-CD in saline after initial dissolution in DMSO.
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.
Troubleshooting Guides
Issue 1: Precipitation observed immediately upon adding this compound to the buffer.
This is likely due to the low intrinsic solubility of the compound in the chosen buffer system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Recommended Actions:
-
Adjust pH: Increase the pH of your buffer to a value above the pKa of 5.69. A pH of 7.4 to 8.0 is a good starting point.
-
Use a Co-solvent: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO. Then, add this stock solution dropwise to your aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Employ Solubilizing Excipients: If the use of co-solvents is limited by your experimental setup, consider adding surfactants (e.g., Tween® 20, Sodium Lauryl Sulfate) or cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to your buffer before adding the this compound.
Issue 2: The solution is initially clear but precipitation occurs over time.
This suggests that the solution is supersaturated and thermodynamically unstable.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for delayed precipitation.
Recommended Actions:
-
Reduce Concentration: Your working concentration of this compound may be above its equilibrium solubility in the chosen buffer system. Try reducing the final concentration.
-
Increase Co-solvent Concentration: If you are already using a co-solvent, a slight increase in its percentage in the final solution may be necessary to maintain solubility. Be mindful of the tolerance of your experimental system to the co-solvent.
-
Add Polymeric Precipitation Inhibitors: Certain polymers, such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), can act as precipitation inhibitors by preventing the growth of drug crystals.
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited in the literature, the following table summarizes the solubility of its parent compound, embelin, in various media, which can serve as a useful reference.
| Solvent/Buffer System | Solubility of Embelin (mg/mL) | Reference |
| Phosphate Buffer (pH 8.0) | 0.238 | |
| 2.0% Sodium Lauryl Sulfate (SLS) in Water | Optimum Solubility (exact value not stated) | |
| 10% Ethanolic Phosphate Buffer (pH 7.4) | Significantly Increased (exact value not stated) | |
| Phosphate Buffer (pH 7.4) | ~0.04 - 0.05 (estimated from release data) |
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile of this compound
This protocol allows for the experimental determination of the solubility of this compound at different pH values.
Materials:
-
This compound powder
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound powder to each buffer of a specific pH in separate vials.
-
Tightly cap the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the measured solubility (in mg/mL or µM) against the pH of the buffer.
Signaling Pathway of pH on Solubility:
Caption: Effect of pH on the ionization state and solubility of this compound.
Protocol 2: Co-solvent Titration for Optimal Stock Solution Preparation
This protocol helps determine the minimum amount of co-solvent required to dissolve this compound at a desired stock concentration.
Materials:
-
This compound powder
-
Water-miscible organic co-solvent (e.g., DMSO, ethanol)
-
Aqueous buffer of choice
-
Vortex mixer
Procedure:
-
Weigh a known amount of this compound into a clear vial.
-
Add a small, measured volume of the aqueous buffer and vortex. The compound will likely not dissolve.
-
Incrementally add small, measured volumes of the co-solvent to the vial, vortexing thoroughly after each addition.
-
Continue adding the co-solvent until the this compound is completely dissolved, and the solution is clear.
-
Record the total volume of co-solvent and buffer used to calculate the optimal ratio for your desired stock concentration. This stock can then be serially diluted into the final aqueous buffer for your experiments. Always add the stock solution to the buffer, not the other way around, to minimize the risk of precipitation.
Technical Support Center: Optimizing 5-O-Methylembelin Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 5-O-Methylembelin for in vivo animal studies.
Disclaimer: There is a limited amount of publicly available in vivo data specifically for this compound. Much of the guidance provided here is extrapolated from studies on its parent compound, Embelin. Researchers should use this information as a starting point and conduct their own dose-finding studies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice or rats?
Q2: How should I formulate this compound for oral administration?
A2: this compound is a lipophilic compound with low aqueous solubility.[3] Proper formulation is critical for achieving adequate bioavailability. Here are a few starting formulations that have been suggested for achieving a 2.5 mg/mL solution:
-
DMSO and SBE-β-CD: Dissolve the compound in a minimal amount of DMSO and then dilute with a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
DMSO and Corn Oil: Dissolve the compound in DMSO and then dilute with corn oil. This is a common vehicle for lipophilic compounds but should be used with caution for long-term studies.
-
PEG300, Tween-80, and Saline: A common ternary vehicle can be prepared by dissolving the compound in a mixture of PEG300, Tween-80, and saline. A suggested ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
It is crucial to visually inspect the final formulation for any precipitation and to ensure its stability over the duration of the experiment.
Q3: What is the known toxicity profile of this compound?
A3: There is no specific LD50 or detailed toxicology report for this compound in the available literature. For the parent compound Embelin, toxicity studies have shown it to be relatively safe at oral doses up to 3 g/kg in rats and mice.[1] However, some studies have reported kidney tubular damage, adrenal hypertrophy, and liver hepatocyte disintegration in rats after 6 weeks of oral administration of Embelin at 120 mg/kg.[1] Researchers should carefully monitor animals for any signs of toxicity, especially in longer-term studies, and conduct baseline and terminal blood work and histopathology.
Q4: What are the known signaling pathways affected by this compound?
A4: In vitro studies have shown that this compound inhibits the mRNA expression of PCSK9, inducible degrader of the low-density lipoprotein receptor (IDLR), and sterol regulatory element binding protein 2 (SREBP2).[4] Its parent compound, Embelin, is known to target several pathways involved in cancer progression, including NF-κB, PI3K/Akt, and STAT3.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or variable drug exposure in plasma. | Poor solubility and absorption of this compound. | - Re-evaluate the formulation. Consider using nanoformulations or different solubilizing agents to improve bioavailability. - Ensure the compound is fully dissolved before administration. - Administer the compound via oral gavage on an empty stomach to reduce variability from food effects. |
| No observable therapeutic effect at tested doses. | - Insufficient dosage. - Poor bioavailability. - The chosen animal model is not responsive. | - Perform a dose-escalation study to test higher concentrations. - Analyze plasma drug concentrations to confirm systemic exposure. - Verify the expression of the target protein/pathway in your animal model. |
| Signs of toxicity in animals (e.g., weight loss, lethargy). | The administered dose is too high. | - Immediately reduce the dosage or dosing frequency. - Monitor the animals closely and provide supportive care if necessary. - Conduct a lower-dose study to establish the maximum tolerated dose (MTD). |
| Precipitation of the compound in the formulation. | The concentration of this compound exceeds its solubility in the chosen vehicle. | - Reduce the final concentration of the compound. - Try alternative formulation strategies (see FAQ Q2). - Gently warm the formulation and sonicate to aid dissolution, but ensure it remains stable at room/animal temperature. |
Quantitative Data Summary
Table 1: Summary of In Vivo Data for Embelin (Parent Compound)
| Parameter | Animal Model | Dosage | Route | Value | Reference |
| Cmax | Rat | 15 mg/kg | Oral | 1.04 ± 0.21 µg/mL | [2] |
| Tmax | Rat | 15 mg/kg | Oral | 0.31 ± 0.18 h | [2] |
| t1/2 | Rat | 15 mg/kg | Oral | 1.01 ± 0.58 h | [2] |
| Oral Bioavailability | Rat | 15 mg/kg | Oral | 30.2 ± 11.9% | [1] |
| Toxicity | Rat & Mouse | up to 3 g/kg | Oral | Generally safe (acute) | [1] |
| Sub-chronic Toxicity | Rat | 120 mg/kg for 6 weeks | Oral | Kidney, adrenal, and liver toxicity observed | [1] |
Experimental Protocols
Protocol 1: General Procedure for Oral Formulation Preparation (Ternary Vehicle)
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO (e.g., 10% of the final volume).
-
Add PEG300 (e.g., 40% of the final volume) and vortex until the solution is clear.
-
Add Tween-80 (e.g., 5% of the final volume) and vortex to mix.
-
Finally, add saline (e.g., 45% of the final volume) to reach the desired final concentration and volume.
-
Visually inspect the solution for any precipitation. If the solution is not clear, gentle warming and sonication may be applied.
-
Prepare the formulation fresh daily before administration.
Protocol 2: Dose-Escalation Study Design
-
Animal Model: Select the appropriate animal model (e.g., C57BL/6 mice or Sprague-Dawley rats) based on the research question.
-
Group Allocation: Divide animals into groups of at least 3-5 per group. Include a vehicle control group.
-
Dose Selection: Based on the data for Embelin, start with a low dose (e.g., 5-10 mg/kg) and escalate in subsequent groups (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg).
-
Administration: Administer this compound orally via gavage once daily for a predetermined period (e.g., 7-14 days).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.
-
Endpoint Analysis: At the end of the study, collect blood for pharmacokinetic and clinical chemistry analysis, and harvest organs for histopathological examination to determine the maximum tolerated dose (MTD).
Visualizations
Caption: Workflow for optimizing this compound dosage in vivo.
Caption: Known signaling pathways targeted by this compound and Embelin.
References
- 1. Pharmacokinetic and Bioavailability Studies of Embelin after Intravenous and Oral Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal potential of embelin and its nanoformulations: An update on the molecular mechanism and various applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C18H28O4 | CID 171489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of 5-O-Methylembelin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of 5-O-Methylembelin.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a derivative of embelin, a naturally occurring benzoquinone with promising therapeutic potential, including anti-cancer and anti-inflammatory activities.[1][2] However, like its parent compound, this compound is a lipophilic molecule with poor aqueous solubility, which is a primary reason for its low and variable oral bioavailability.[3][4] This poor solubility limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
Q2: What are the main formulation strategies to improve the oral bioavailability of this compound?
Several advanced formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble compounds like this compound. These primarily include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubilization in the gastrointestinal tract.
-
Nanoformulations:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate the drug, increase its surface area for dissolution, and potentially enhance lymphatic uptake.[5][6]
-
Polymeric Nanoparticles: These formulations can protect the drug from degradation, provide controlled release, and improve absorption.[7][8][9]
-
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its dissolution rate and extent.
Q3: What are the key molecular targets and signaling pathways of this compound?
Based on studies of its parent compound, embelin, this compound is likely to interact with several key cellular signaling pathways involved in cell survival and proliferation. The primary target identified for embelin is the X-linked inhibitor of apoptosis protein (XIAP).[1][2][10] By inhibiting XIAP, embelin can promote apoptosis in cancer cells. Furthermore, embelin has been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.[11][12][13][14][15] It is also known to inhibit the expression of PCSK9, IDLR, and SREBP2 mRNA.[16]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and evaluation of this compound.
Formulation Development
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low drug loading/encapsulation efficiency in nanoparticles. | Poor solubility of this compound in the lipid or polymer matrix. Drug leakage during the formulation process. | Optimize the lipid or polymer composition. Screen different organic solvents for drug and polymer solubilization. Adjust the drug-to-carrier ratio. Modify the homogenization or sonication parameters. |
| Particle aggregation or instability of the nanoformulation. | Insufficient amount or inappropriate type of surfactant/stabilizer. High particle surface energy. | Screen different surfactants or stabilizers (e.g., Poloxamer 188, Tween 80, PVA). Optimize the concentration of the stabilizer. Evaluate the zeta potential; a value of ±30 mV or higher is generally desired for good stability. |
| Inconsistent particle size in different batches. | Variations in process parameters such as homogenization speed, sonication time, or temperature. Inconsistent quality of raw materials. | Standardize all process parameters and ensure they are precisely controlled. Use high-quality, well-characterized excipients from a reliable source. |
In Vitro & In Vivo Experiments
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in in vitro drug release profiles. | Incomplete dispersion of the formulation in the release medium. "Burst release" followed by very slow or incomplete release. | Ensure proper sink conditions are maintained throughout the study. Use a suitable surfactant in the release medium to enhance the solubility of the released drug. Optimize the formulation to achieve a more controlled release profile (e.g., by increasing the lipid concentration or using a different polymer). |
| Low and variable oral bioavailability in animal studies. | Poor in vivo dissolution and/or precipitation of the drug in the GI tract. Low intestinal permeability. First-pass metabolism. | The chosen formulation may not be optimal for in vivo conditions. Consider reformulating with different excipients. Investigate the permeability of this compound using a Caco-2 cell model. Co-administer with a P-glycoprotein inhibitor if efflux is suspected. |
| Difficulty in quantifying this compound in plasma samples. | Low plasma concentrations. Matrix effects in the biological sample. Instability of the compound in the biological matrix. | Develop a highly sensitive analytical method, such as LC-MS/MS.[17][18][19][20][21] Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize matrix effects. Perform stability studies of this compound in plasma under different storage conditions. |
III. Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its parent compound, embelin. Note that some data for this compound are based on in silico predictions and should be experimentally verified.
Table 1: Physicochemical Properties
| Property | This compound (Predicted) | Embelin (Experimental) | Reference |
| Molecular Weight ( g/mol ) | 308.43 | 294.39 | [22] |
| LogP | ~4.5 - 5.5 | ~4.98 | [22] |
| Aqueous Solubility | Very Low | Poor | [3][4] |
| H-bond Donors | 1 | 2 | [22] |
| H-bond Acceptors | 4 | 4 | [22] |
Table 2: Typical Formulation Parameters for Nanoparticles
| Parameter | Solid Lipid Nanoparticles (SLNs) | Polymeric Nanoparticles | Reference |
| Particle Size (nm) | 100 - 300 | 150 - 400 | [5][23][24] |
| Polydispersity Index (PDI) | < 0.3 | < 0.3 | [6] |
| Encapsulation Efficiency (%) | 70 - 95% | 60 - 90% | [5][23][24] |
| Drug Loading (%) | 1 - 10% | 1 - 15% | [7] |
Table 3: Pharmacokinetic Parameters of Embelin in Rats (as a reference)
| Parameter | Intravenous (5 mg/kg) | Oral (15 mg/kg) | Reference |
| Cmax (µg/mL) | 3.91 ± 1.34 | 1.04 ± 0.21 | [3] |
| Tmax (h) | - | 0.31 ± 0.18 | |
| AUC (0-∞) (µg·h/mL) | 3.21 ± 0.62 | 2.92 ± 0.69 | [3] |
| t1/2 (h) | 1.52 ± 0.83 | 1.01 ± 0.58 | |
| Oral Bioavailability (%) | - | 30.2 ± 11.9 | [3][4] |
IV. Experimental Protocols
Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Add this compound to the melted lipid and stir until a clear solution is obtained.
-
In a separate beaker, dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse emulsion.
-
Subject the coarse emulsion to high-power probe sonication for 5-10 minutes to reduce the particle size and form a nanoemulsion.
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The resulting SLN dispersion can be stored at 4°C.
In Vitro Drug Release Study
This protocol outlines a dialysis bag method for assessing the in vitro release of this compound from a nanoformulation.
Materials:
-
This compound loaded nanoformulation
-
Phosphate buffered saline (PBS), pH 7.4, containing a surfactant (e.g., 0.5% w/v Tween 80) to maintain sink conditions
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Shaking incubator
Procedure:
-
Soak the dialysis membrane in the release medium for at least 12 hours before use.
-
Accurately measure a volume of the nanoformulation suspension (equivalent to a known amount of this compound) and place it inside the dialysis bag.
-
Seal both ends of the dialysis bag.
-
Immerse the sealed dialysis bag in a known volume of release medium (e.g., 100 mL) in a beaker.
-
Place the beaker in a shaking incubator maintained at 37°C with a constant shaking speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the collected samples for this compound content using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released at each time point.
Caco-2 Cell Permeability Assay
This protocol is for evaluating the intestinal permeability of this compound formulations.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound formulation and control solution
-
Lucifer yellow (for monolayer integrity testing)
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically > 250 Ω·cm²).
-
Wash the cell monolayers with pre-warmed HBSS.
-
For apical to basolateral (A→B) transport, add the this compound formulation or control solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral to apical (B→A) transport, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, perform a Lucifer yellow permeability assay to confirm monolayer integrity.
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical oral pharmacokinetic study in rats.
Materials:
-
Sprague-Dawley or Wistar rats
-
This compound formulation
-
Oral gavage needles
-
Heparinized tubes for blood collection
-
Centrifuge
-
Analytical method for quantification in plasma (LC-MS/MS)
Procedure:
-
Fast the rats overnight (with free access to water) before dosing.
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
Collect blood samples (e.g., via the tail vein or retro-orbital plexus) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, and oral bioavailability) using appropriate software.
V. Visualizations
Signaling Pathways
Caption: this compound induces apoptosis by inhibiting XIAP.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Experimental Workflow
Caption: Workflow for improving this compound bioavailability.
References
- 1. Embelin induces apoptosis through down-regulation of XIAP in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Embelin: A novel XIAP inhibitor for the prevention and treatment of chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Bioavailability Studies of Embelin after Intravenous and Oral Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 7. Polymeric Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymeric Nanoparticles for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the XIAP inhibitor Embelin on TRAIL-induced apoptosis of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting of X-linked inhibitor of apoptosis protein and PI3-kinase/AKT signaling by embelin suppresses growth of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/AKT Signaling Regulates H3K4 Methylation in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 18. uab.edu [uab.edu]
- 19. High-throughput quantitative bioanalysis by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Strategies in quantitative LC‐MS/MS analysis of unstable small molecules in biological matrices | Scilit [scilit.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 24. ricerca.uniba.it [ricerca.uniba.it]
refinement of 5-O-Methylembelin synthesis to increase yield and purity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the synthesis of 5-O-Methylembelin, focusing on increasing yield and purity. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for synthesizing this compound is through the selective mono-O-methylation of its precursor, embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone). This reaction is typically achieved using a methylating agent in the presence of a base.
Q2: What are the main challenges in synthesizing this compound with high yield and purity?
A2: The primary challenges include:
-
Controlling the degree of methylation: The reaction can yield a mixture of the desired mono-methylated product (this compound), the di-methylated byproduct (2,5-di-O-methylembelin), and unreacted embelin.
-
Separation of products: The structural similarity of these three compounds makes their separation and purification challenging.
-
Optimizing reaction conditions: Achieving a high yield of the mono-methylated product requires careful optimization of parameters such as the choice of methylating agent, base, solvent, reaction temperature, and time.
Q3: What are the typical yields and purity levels reported for this compound synthesis?
A3: Reported yields and purity can vary significantly based on the chosen synthetic route and purification method. High-yielding protocols aim for yields exceeding 80% for the desired mono-methylated product. Purity is typically assessed by techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, with a goal of >95% purity for research and development purposes.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (embelin). An appropriate eluent system for TLC analysis is a mixture of chloroform and ethyl acetate.[1][2] - Increase Reaction Time: If the reaction is proceeding slowly, consider extending the reaction time. - Increase Temperature: Gently warming the reaction mixture might increase the reaction rate. However, be cautious as this could also promote the formation of byproducts. |
| Suboptimal Reagent Stoichiometry | - Optimize Methylating Agent Quantity: Using a significant excess of the methylating agent can lead to the formation of the di-methylated byproduct. A slight excess (e.g., 1.1 to 1.5 equivalents) is often a good starting point for optimization. - Base Selection and Quantity: The choice and amount of base are critical. A weak base might not be sufficient to deprotonate the hydroxyl group effectively, while a very strong base could lead to side reactions. Potassium carbonate (K₂CO₃) is a commonly used base. |
| Degradation of Reactants or Products | - Inert Atmosphere: Benzoquinones can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation. - Control Temperature: Avoid excessive heat, which can lead to decomposition. |
Problem 2: Presence of Significant Amounts of 2,5-di-O-methylembelin (Di-methylated Byproduct)
| Possible Cause | Troubleshooting Step |
| Excess Methylating Agent | - Reduce Stoichiometry: Carefully control the amount of the methylating agent used. Perform small-scale experiments to find the optimal stoichiometry that maximizes the formation of the mono-methylated product while minimizing the di-methylated byproduct. |
| Prolonged Reaction Time | - Monitor and Quench: Closely monitor the reaction by TLC. Once the formation of the desired product appears to plateau and the di-methylated spot starts to intensify, quench the reaction. |
| Reaction Temperature is Too High | - Lower the Temperature: Perform the reaction at a lower temperature (e.g., room temperature or even 0 °C) to favor the mono-methylation. |
Problem 3: Difficulty in Purifying this compound
| Possible Cause | Troubleshooting Step |
| Co-elution of Product and Byproducts | - Optimize Column Chromatography: Flash column chromatography is a common and effective purification method.[3] Experiment with different solvent systems (eluents) to achieve better separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For example, a gradient of hexane and ethyl acetate can be used. - Consider Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed. |
| Incomplete Removal of Starting Material | - Adjust Eluent Polarity: Embelin is more polar than this compound. Using a less polar eluent system during column chromatography should allow the desired product to elute before the unreacted embelin. |
Experimental Protocols
Key Experiment: Selective Mono-O-methylation of Embelin
This protocol is based on high-yielding synthesis methodologies.[4]
Materials:
-
Embelin
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography (60-120 mesh)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve embelin (1 equivalent) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Addition of Methylating Agent: While stirring vigorously, add methyl iodide (1.2 equivalents) dropwise to the mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., Chloroform:Ethyl acetate, 9:1 v/v). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove the potassium carbonate. Wash the solid residue with acetone.
-
Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the crude residue in dichloromethane and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to separate this compound from unreacted embelin and the di-methylated byproduct.
-
Characterization: Characterize the purified product using NMR and Mass Spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Reagent Stoichiometry and Typical Reaction Parameters
| Reagent/Parameter | Molar Equivalent/Value | Purpose |
| Embelin | 1.0 | Starting Material |
| Methyl Iodide | 1.2 | Methylating Agent |
| Potassium Carbonate | 1.5 | Base |
| Solvent | Anhydrous Acetone | Reaction Medium |
| Temperature | Room Temperature | Reaction Condition |
| Reaction Time | 4-6 hours | Duration of Reaction |
Table 2: Troubleshooting Summary for Yield and Purity Issues
| Issue | Primary Cause | Recommended Action |
| Low Yield | Incomplete Reaction | Increase reaction time or temperature; monitor with TLC. |
| High Di-methylation | Excess Methylating Agent | Reduce the molar equivalent of the methylating agent. |
| Poor Separation | Inadequate Chromatography | Optimize the eluent system for column chromatography. |
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Logical flow for optimizing reaction conditions.
References
Technical Support Center: Large-Scale Isolation of 5-O-Methylembelin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale isolation and purification of 5-O-Methylembelin.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound? | This compound, or 2-hydroxy-5-methoxy-3-undecyl-1,4-benzoquinone, is a derivative of embelin, a naturally occurring benzoquinone found in plants of the Myrsinaceae family.[1] It is synthesized by the methylation of the hydroxyl group at the 5-position of embelin. |
| What are the primary challenges in the large-scale production of this compound? | The main challenges revolve around the multi-step synthesis from embelin, which includes handling potentially hazardous reagents, ensuring complete and selective methylation, and developing an efficient purification strategy to remove unreacted starting materials and byproducts. Scaling up the reaction and purification processes while maintaining yield and purity is a key difficulty. |
| Why is purification of this compound difficult? | Purification can be challenging due to the presence of structurally similar impurities, such as unreacted embelin and potentially isomeric byproducts. The long alkyl chain of the molecule can also influence its solubility and crystallization behavior, sometimes leading to the formation of oily products instead of distinct crystals. |
| What are the typical analytical methods for characterizing this compound? | High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly used for the identification and quantification of embelin and its derivatives.[2] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural elucidation.[3] |
| What are the known stability concerns for this compound? | Based on studies of its parent compound, embelin, this compound is likely susceptible to degradation under acidic, oxidative, and high-temperature conditions.[3][4][5][6] It is relatively stable under photolytic stress.[3][4][5] The presence of the methoxy group may offer some protection against certain degradation pathways compared to the free hydroxyl group in embelin. |
Troubleshooting Guides
Synthesis and Reaction Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Degradation of the product under reaction conditions. - Sub-optimal ratio of reactants. | - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Ensure the reaction is carried out under an inert atmosphere if sensitive to oxidation. - Perform small-scale experiments to optimize the molar ratios of embelin, methylating agent, and base. |
| Formation of multiple products (byproducts) | - Non-selective methylation at both hydroxyl groups of embelin. - Side reactions involving the solvent or impurities. | - Use a milder methylating agent or a stoichiometric amount to favor mono-methylation. - Control the reaction temperature to minimize side reactions. - Ensure the use of high-purity starting materials and anhydrous solvents. |
| Reaction does not proceed to completion | - Inactive methylating agent or base. - Insufficient reaction temperature or time. | - Use freshly opened or properly stored reagents. - Gradually increase the reaction temperature while monitoring for product formation and degradation. - Extend the reaction time, with careful monitoring by TLC or HPLC. |
Purification and Isolation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in crystallizing the final product (oiling out) | - Presence of impurities that inhibit crystallization. - The cooling process is too rapid. - Inappropriate crystallization solvent. | - Purify the crude product by column chromatography before attempting crystallization. - Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath. - Screen a variety of solvents or solvent mixtures to find an optimal system where the product has high solubility at high temperatures and low solubility at low temperatures. |
| Low purity of the isolated product | - Inefficient removal of unreacted embelin or byproducts. - Co-crystallization of impurities with the product. | - Optimize the mobile phase for column chromatography to achieve better separation. - Perform multiple recrystallizations from different solvent systems. - Wash the filtered crystals with a small amount of cold, fresh solvent to remove surface impurities. |
| Poor recovery from purification steps | - Loss of product during column chromatography due to strong adsorption. - High solubility of the product in the crystallization solvent at low temperatures. | - Use a less polar solvent system for chromatography if the product is highly retained. - After crystallization, cool the mother liquor for an extended period or place it in a freezer to maximize product precipitation. - Concentrate the mother liquor to recover a second crop of crystals. |
Experimental Protocols
Synthesis of this compound from Embelin
This protocol is based on the etherification of the 5-hydroxyl group of embelin.
Materials:
-
Embelin
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Dry acetone
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
A solution of embelin in dry acetone is treated with anhydrous potassium carbonate and dimethyl sulfate.
-
The reaction mixture is refluxed for several hours, and the progress is monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is treated with water and extracted with a suitable organic solvent like ethyl acetate.
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography over silica gel using a petroleum ether-ethyl acetate gradient.
-
The fractions containing the pure product are pooled, and the solvent is evaporated to yield this compound.
HPTLC Method for Analysis (Adapted from Embelin Analysis)
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates. Mobile Phase: Chloroform: Ethyl acetate: Formic acid (5:4:1, v/v/v).[2] Sample Application: Apply standard and sample solutions as bands on the HPTLC plate. Development: Develop the plate in a saturated twin-trough chamber. Detection: Scan the dried plate under a densitometer at an appropriate wavelength (e.g., 254 nm or 366 nm). Quantification: Use the peak area to quantify the amount of this compound by preparing a calibration curve with standard solutions.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₈O₄ | [1] |
| Molecular Weight | 308.4 g/mol | [1] |
| XLogP3 | 5.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
Table 2: Stability of Embelin under Forced Degradation (as a proxy for this compound)
| Stress Condition | Duration | Degradation (%) | Reference |
| 1 N HCl | 2 hours | 30% | [3][6] |
| 1 N NaOH | 2 hours | 6% | [3][6] |
| 30% H₂O₂ | - | 63% | [6] |
| Dry Heat (80°C) | 1 hour | 60% | [3][6] |
| Sunlight / UV light | 24 hours | Stable | [3] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound from embelin.
References
- 1. This compound | C18H28O4 | CID 171489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Stress degradation studies on embelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
Technical Support Center: Proper Storage and Handling of 5-O-Methylembelin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage conditions to prevent the degradation of 5-O-Methylembelin. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container in a refrigerator or freezer. General recommendations for bioactive compounds suggest that storage at these temperatures helps to minimize degradation.
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.[1]
Q3: What solvents are suitable for dissolving and storing this compound?
Q4: Is this compound sensitive to light?
A4: The related compound, Embelin, has been shown to be stable under photolytic stress. However, as a general precaution for all sensitive research compounds, it is advisable to protect solutions of this compound from direct light by using amber vials or by wrapping the container with aluminum foil.
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: Repeated freeze-thaw cycles can degrade sensitive compounds.[2][3][4][5][6] It is best practice to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles. If repeated use from a single stock vial is unavoidable, the impact of freeze-thaw cycles on the stability of your specific solution should be validated.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound, focusing on problems arising from improper storage and handling.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution from solid compound.2. Verify the storage conditions and age of the stock solution.3. Perform a quality control check of the stock solution using a stability-indicating analytical method like HPLC. |
| Appearance of unknown peaks in HPLC chromatogram | Formation of degradation products. | 1. Review the storage history of the sample (temperature, light exposure, number of freeze-thaw cycles).2. Compare the chromatogram with that of a freshly prepared standard.3. Consider potential degradation pathways such as hydrolysis or oxidation. |
| Loss of biological activity | Degradation of the active compound. | 1. Ensure that the compound has been stored under the recommended conditions.2. Prepare fresh dilutions from a new stock solution for each experiment.3. Avoid prolonged exposure of the compound to harsh experimental conditions (e.g., extreme pH, high temperatures) unless investigating its stability under those conditions. |
| Precipitate formation in solution upon thawing | Poor solubility or compound degradation. | 1. Allow the solution to fully equilibrate to room temperature before use.2. Gently vortex the solution to ensure homogeneity.3. If precipitation persists, consider preparing a fresh solution in a different solvent or at a lower concentration. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol is adapted from a validated method for the related compound, Embelin, and can be optimized for this compound.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric Acid in water (e.g., 90:10 v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection Wavelength | UV, approximately 290 nm (determine optimal wavelength by scanning a standard solution)[7] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
2. Standard Solution Preparation:
-
Accurately weigh a small amount of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration within the expected linear range of the assay.
3. Sample Preparation for Stability Studies:
-
Prepare solutions of this compound at a known concentration in the desired matrix (e.g., buffer at a specific pH, cell culture media).
-
Subject the samples to the desired stress conditions (e.g., elevated temperature, different pH values, light exposure).
-
At specified time points, withdraw an aliquot of the sample, dilute it with the mobile phase to an appropriate concentration, and inject it into the HPLC system.
4. Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
The degradation kinetics can be determined by plotting the natural logarithm of the remaining concentration versus time.[8][9][10][11]
Visualizations
Logical Troubleshooting Workflow for Inconsistent Results
Caption: A flowchart for troubleshooting inconsistent experimental results.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Freeze thaw stability: Significance and symbolism [wisdomlib.org]
- 7. ijsat.org [ijsat.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of two determination methods for studying degradation kinetics of the major anthocyanins from blood orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Density for 5-O-Methylembelin Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-O-Methylembelin. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell seeding density for a this compound cytotoxicity assay?
A1: The optimal cell seeding density is crucial for obtaining reliable and reproducible results. It is highly dependent on the specific cell line's proliferation rate and the duration of the assay. A key consideration is to ensure that the cells remain in the logarithmic growth phase throughout the experiment. For many cancer cell lines, a starting point for a 48-hour assay is between 500 and 2000 cells per well in a 96-well plate. However, it is imperative to perform a cell growth optimization experiment for your specific cell line.
Q2: How do I determine the optimal cell seeding density for my specific cell line?
A2: To determine the optimal seeding density, you should perform a growth curve experiment. This involves seeding cells at various densities (e.g., 500, 1000, 2000, 5000 cells/well) and monitoring their growth over several days (e.g., daily for 7 days) using a viability assay like MTT or CellTiter-Glo. The ideal density is one that allows for exponential growth throughout the intended duration of your drug treatment experiment without reaching confluency, which can lead to contact inhibition and altered cellular metabolism.
Q3: What is the mechanism of action of this compound?
A3: this compound is a derivative of embelin, a naturally occurring benzoquinone. Embelin and its derivatives are known to exert their anticancer effects through multiple mechanisms. A primary mechanism involves the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptosis.[1] Embelin has also been shown to inhibit the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of apoptosis.[2][3] Furthermore, it can modulate critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[2][3][4][5]
Q4: Which cell viability assay is most suitable for this compound treatment?
A4: While the MTT assay is commonly used, it is important to be aware of potential interferences. As this compound is a quinone derivative, it may interact with the MTT reagent, leading to false-positive results. Therefore, it is advisable to use an alternative viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels and is less prone to interference from colored compounds. If the MTT assay is used, appropriate controls are essential to rule out any direct reduction of the MTT reagent by the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for seeding and verify its calibration. |
| Edge effects in the plate. | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. | |
| Unexpectedly low cytotoxicity | Cell density is too high, leading to reduced drug sensitivity. | Optimize cell seeding density as described in the FAQs. Densely seeded cells can exhibit increased resistance to chemotherapeutic agents. |
| The compound has degraded. | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature. | |
| IC50 values are not reproducible | Differences in experimental conditions between assays. | Standardize all experimental parameters, including cell passage number, serum concentration in the media, incubation time, and the specific lot of reagents used.[6] |
| The chosen cell viability assay is being interfered with by the compound. | As mentioned in the FAQs, consider using an alternative assay like CellTiter-Glo®. Perform a control experiment with this compound in cell-free media to check for direct interaction with the assay reagents. | |
| Cells reach confluency before the end of the experiment | The initial seeding density is too high for the assay duration. | Reduce the initial number of cells seeded per well. Refer to your cell growth optimization data to select an appropriate density for the intended treatment period. |
Quantitative Data Summary
The following table summarizes cytotoxicity data for embelin, the parent compound of this compound, in various cancer cell lines. This data can serve as a reference for designing experiments with this compound, though it is important to empirically determine the IC50 for your specific cell line and compound.
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| K562 (Leukemia) | Proliferation Assay | 24 | ~20 | [2][3] |
| U937 (Leukemia) | Proliferation Assay | 24 | ~15 | [2][3] |
| A549 (Lung Cancer) | Apoptosis Assay | 48 | Not specified | [1] |
| PC3 (Prostate Cancer) | Apoptosis Assay | Not specified | Not specified | [4] |
| BV-2 (Murine Microglia) | MTT Assay | Not specified | >1 | [7] |
Experimental Protocols
Protocol 1: Optimization of Cell Seeding Density
-
Cell Preparation: Culture the desired cell line to ~70-80% confluency. Harvest the cells using standard trypsinization methods and resuspend them in a complete culture medium to create a single-cell suspension.
-
Cell Counting: Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Serial Dilution: Prepare a series of cell dilutions to achieve the desired seeding densities (e.g., 500, 1000, 2000, 4000, 8000 cells/well in a 96-well plate).
-
Seeding: Plate 100 µL of each cell dilution into at least 8 replicate wells of a 96-well plate. Also, include wells with media only as a background control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Daily Measurement: At 24-hour intervals for 5-7 days, measure cell viability in one set of replicate wells for each density using a suitable assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the average viability signal against time for each seeding density. Select the density that demonstrates logarithmic growth for the entire duration of your planned drug treatment experiment.
Protocol 2: Cytotoxicity Assay using CellTiter-Glo®
-
Cell Seeding: Based on the optimization experiment, seed the determined optimal number of cells in 100 µL of complete medium per well in a 96-well opaque-walled plate. Include wells for "cells + vehicle" and "media only" controls.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in the culture medium at 2X the final desired concentrations.
-
Treatment: Add 100 µL of the 2X compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations. Add 100 µL of medium with the vehicle (e.g., DMSO) to the control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Subtract the average "media only" background from all readings. Normalize the data to the "cells + vehicle" control wells (representing 100% viability). Plot the normalized viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Visualizations
Caption: Workflow for determining the optimal cell seeding density.
References
- 1. Activation of p38/JNK Pathway Is Responsible for Embelin Induced Apoptosis in Lung Cancer Cells: Transitional Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of X-linked inhibitor of apoptosis protein and PI3-kinase/AKT signaling by embelin suppresses growth of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting of X-linked inhibitor of apoptosis protein and PI3-kinase/AKT signaling by embelin suppresses growth of leukemic cells | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
5-O-Methylembelin vs. Embelin: A Comparative Analysis of Anticancer Activity
A comprehensive review of experimental data suggests that 5-O-Methylembelin, a derivative of the natural compound embelin, exhibits enhanced anticancer activity compared to its parent compound. This guide provides a detailed comparison of their performance, supported by experimental data on their efficacy against various cancer cell lines and an exploration of their underlying molecular mechanisms.
I. Comparative Cytotoxicity
Experimental evidence indicates that this compound demonstrates superior or comparable cytotoxicity against several human cancer cell lines when compared to embelin. While direct side-by-side comparisons with standardized IC50 values are limited in the available literature, a key study by Xu et al. (2005) is frequently cited, reporting that this compound and its ethyl analog exhibit "better" antiproliferative activity than embelin.[1][2][3]
| Cell Line | Cancer Type | Embelin IC50 (µM) | Reference |
| PC3 | Prostate Cancer | 23.6 (24h) | [4] |
| DU145 | Prostate Cancer | 11.0 (24h) | [4] |
| LNCaP-LN3 | Prostate Cancer | 32.0 (24h) | [4] |
| HT-29 | Colon Adenocarcinoma | 35 µg/mL (approx. 120 µM) (24h) | [5] |
II. Mechanistic Differences in Anticancer Action
The enhanced anticancer activity of this compound appears to stem from a distinct mechanism of action compared to embelin. While both compounds induce apoptosis and cell cycle arrest, their primary molecular targets and the signaling pathways they modulate show key differences.
A. Embelin: A Multi-Targeted Agent
Embelin exerts its anticancer effects through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.[6][7] Its primary mechanisms include:
-
XIAP Inhibition: Embelin is a well-documented inhibitor of the X-linked inhibitor of apoptosis protein (XIAP).[7][8][9][10][11] By binding to XIAP, embelin prevents the inhibition of caspases, thereby promoting apoptosis.
-
NF-κB Pathway Inhibition: Embelin has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammation, cell survival, and proliferation.[12][13][14][15][16]
-
PI3K/Akt Pathway Modulation: Embelin can also modulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is critical for cell growth and survival.[11][17][18][19][20][21]
B. This compound: A Microtubule Destabilizer
In contrast to the multi-targeted approach of embelin, the primary anticancer mechanism of this compound involves the disruption of microtubule dynamics.[1][22] This mechanism is shared with several well-known chemotherapeutic agents.
-
Microtubule Disassembly: this compound induces the disassembly of the microtubule network within cancer cells.[22][23][24][25][26] This disruption of the cellular cytoskeleton leads to:
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by these compounds and a typical experimental workflow for assessing their anticancer activity.
Caption: Embelin's multifaceted anticancer mechanism.
Caption: this compound's mechanism via microtubule disruption.
Caption: Workflow for comparing anticancer activity.
IV. Detailed Experimental Protocols
A. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of embelin or this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.
B. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the test compounds for the desired time period.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histogram.[1][27][28][29]
C. Western Blot for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of the compounds on signaling pathway components.[2][3][30][31][32]
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., XIAP, p-Akt, Akt, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
V. Conclusion
The available evidence strongly suggests that this compound is a more potent anticancer agent than its parent compound, embelin. This enhanced activity is attributed to a distinct mechanism of action centered on the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. In contrast, embelin exhibits a broader, multi-targeted approach by inhibiting XIAP and modulating the NF-κB and PI3K/Akt signaling pathways. Further research providing direct, quantitative comparisons of the IC50 values of both compounds across a wide range of cancer cell lines under standardized conditions is necessary to fully elucidate the therapeutic potential of this compound. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 4. Embelin-Induced Apoptosis of Human Prostate Cancer Cells Is Mediated through Modulation of Akt and β-Catenin Signaling | PLOS One [journals.plos.org]
- 5. ROS-mediated induction of apoptosis by benzoquinone embelin in human colon adenocarcinoma cells HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Embelin: A novel XIAP inhibitor for the prevention and treatment of chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Embelin induces apoptosis through down-regulation of XIAP in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the XIAP inhibitor Embelin on TRAIL-induced apoptosis of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting of X-linked inhibitor of apoptosis protein and PI3-kinase/AKT signaling by embelin suppresses growth of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Embelin suppresses osteoclastogenesis induced by receptor activator of NF-κB ligand and tumor cells in vitro through inhibition of the NF-κB cell signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Embelin, an inhibitor of X chromosome-linked inhibitor-of-apoptosis protein, blocks nuclear factor-kappaB (NF-kappaB) signaling pathway leading to suppression of NF-kappaB-regulated antiapoptotic and metastatic gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Embelin Suppresses Osteoclastogenesis Induced by RANKL and Tumor cells In Vitro Through Inhibition of the NF-κB Cell Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Heterogeneity of Phosphatidylinositol-3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin Activation in Cancer: Is PI3K Isoform Specificity Important? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The phosphatidylinositol 3-kinase/Akt/mTOR signaling network as a therapeutic target in acute myelogenous leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activation of the EGFR/PI3K/AKT pathway limits the efficacy of trametinib treatment in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Embelin derivatives and their anticancer activity through microtubule disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. embopress.org [embopress.org]
- 24. embopress.org [embopress.org]
- 25. Microtubule assembly and disassembly dynamics model: Exploring dynamic instability and identifying features of Microtubules’ Growth, Catastrophe, Shortening, and Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 28. agilent.com [agilent.com]
- 29. cancer.wisc.edu [cancer.wisc.edu]
- 30. pubcompare.ai [pubcompare.ai]
- 31. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 32. Western blot protocol | Abcam [abcam.com]
A Comparative Analysis of the Efficacy of 5-O-Methylembelin and 5-O-Ethylembelin in Cancer Cell Lines
For Immediate Release
A comprehensive review of the available scientific literature provides a comparative analysis of the anti-cancer efficacy of two embelin derivatives, 5-O-Methylembelin and 5-O-ethylembelin. This guide synthesizes key findings on their biological activities, mechanisms of action, and cytotoxic effects against various cancer cell lines, offering valuable insights for researchers, scientists, and professionals in drug development.
Executive Summary
Both this compound and 5-O-ethylembelin, derivatives of the naturally occurring benzoquinone embelin, have demonstrated significant antiproliferative activity against a range of human tumor cell lines. Research indicates that these compounds exert their anticancer effects by disrupting microtubule assembly, leading to cell cycle arrest and the induction of apoptosis. While both derivatives show promise as antimitotic and anticancer agents, their efficacy varies across different cancer cell types. This guide presents a side-by-side comparison of their performance, supported by available experimental data.
Data Presentation: A Comparative Overview of Cytotoxicity
While specific IC50 values from a direct comparative study by Xu et al. (2005) were not publicly available in their entirety, the study confirms that both this compound and 5-O-ethylembelin exhibit potent antiproliferative activity. The following table summarizes the reported effects on various cancer cell lines.
| Compound | Cell Line | Reported Biological Effect |
| This compound | HL-60 (Human promyelocytic leukemia) | Arrested cells in the G0/G1 phase of the cell cycle in a dose- and time-dependent manner. Induced apoptosis at a concentration of 10 µM after 24 hours. |
| HeLa (Human cervical cancer) | Induced complete disassembly of the microtubule network at a concentration of 100 µM after 6 hours, leading to an increased number of cells blocked in mitotic stages. | |
| Panel of human tumor cell lines | Showed antiproliferative activity. | |
| 5-O-Ethylembelin | HL-60 (Human promyelocytic leukemia) | Arrested cells in the G0/G1 phase of the cell cycle in a dose- and time-dependent manner. Induced apoptosis at a concentration of 10 µM after 24 hours. |
| HeLa (Human cervical cancer) | Induced complete disassembly of the microtubule network at a concentration of 100 µM after 6 hours, leading to an increased number of cells blocked in mitotic stages. | |
| Panel of human tumor cell lines | Showed antiproliferative activity. |
Mechanism of Action: Targeting the Cytoskeleton
The primary mechanism of action for both this compound and 5-O-ethylembelin is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By interfering with microtubule assembly, these embelin derivatives trigger a cascade of events that ultimately lead to cancer cell death.
Caption: Mechanism of action for this compound and 5-O-Ethylembelin.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of this compound and 5-O-ethylembelin.
Antiproliferative Activity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., HeLa, HL-60) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or 5-O-ethylembelin and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Caption: Workflow for the MTT-based antiproliferation assay.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the test compounds for a specific duration.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.
-
Data Analysis: The data is analyzed to generate a histogram that shows the distribution of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Immunofluorescence for Microtubule Network Visualization
This method is used to visualize the structure of the microtubule network within cells.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the compounds.
-
Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., methanol or paraformaldehyde) and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.
-
Blocking: Non-specific antibody binding sites are blocked using a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody that specifically binds to a microtubule protein, such as α-tubulin.
-
Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
Counterstaining and Mounting: The cell nuclei can be counterstained with a DNA dye like DAPI. The coverslips are then mounted on microscope slides.
-
Microscopy: The stained cells are visualized using a fluorescence microscope to observe the morphology of the microtubule network.
Conclusion
Comparative Cytotoxicity of 5-O-Methylembelin Across Diverse Cancer Cell Lines: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of 5-O-Methylembelin, a derivative of the natural benzoquinone embelin, across various cancer cell lines. The information presented herein is curated from preclinical studies to assist researchers in evaluating its potential as an anticancer agent. This document outlines its effectiveness, the experimental methods used for its assessment, and its likely mechanism of action through key signaling pathways.
Quantitative Cytotoxicity Data
The antiproliferative activity of this compound has been evaluated against a panel of human tumor cell lines. While direct, comprehensive comparative studies with extensive IC50 values are limited in publicly available literature, a key study by Xu et al. (2005) established its efficacy. The available data indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, with a noted selectivity for cancer cells over normal cells.
| Cell Line | Cancer Type | IC50 (µM) of this compound | Reference |
| HL-60 | Human Promyelocytic Leukemia | Data Not Available | (Xu et al., 2005) |
| HeLa | Human Cervical Carcinoma | Data Not Available | (Xu et al., 2005) |
| Various other human tumor cell lines | Various | Data Not Available | (Xu et al., 2005) |
| PtK2 | Normal Marsupial Kidney Cells | Less sensitive than cancer cell lines | (Xu et al., 2005) |
Subsequent reviews have consistently cited the work of Xu et al. (2005), confirming that this compound and its ethyl-derivative demonstrate superior anticancer activity against various cancer cell lines when compared to normal human kidney cell lines[1][2].
Experimental Protocols
The evaluation of the cytotoxic effects of this compound is primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.
MTT Assay Protocol for Adherent Cancer Cell Lines
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial dilutions of the compound are made in culture medium to achieve the desired final concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing different concentrations of this compound is added to the respective wells. Control wells receive medium with the same concentration of DMSO as the highest concentration of the test compound.
-
Incubation: The plate is incubated for a specified period, typically 24 to 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for an additional 3-4 hours under the same conditions. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
Embelin, the parent compound of this compound, is known to exert its anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key cell survival pathways. The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its inhibition is a common mechanism for many anticancer agents. It is highly probable that this compound shares a similar mechanism of action.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.
Proposed PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a primary survival pathway in many cancers. Its inhibition by agents like embelin derivatives leads to the suppression of downstream effectors that promote cell survival and proliferation, ultimately inducing apoptosis.
Caption: Proposed mechanism of this compound via inhibition of the PI3K/Akt pathway.
Conclusion
This compound, a derivative of embelin, demonstrates notable antiproliferative activity against various cancer cell lines, suggesting its potential as a therapeutic candidate. Foundational studies indicate its effectiveness in inducing cell cycle arrest and apoptosis, with a favorable selectivity towards cancer cells. The primary mechanism of action is likely the inhibition of the PI3K/Akt signaling pathway, a crucial mediator of cancer cell survival. Further research to elucidate the precise IC50 values across a broader range of cancer cell lines is warranted to fully establish its comparative cytotoxic profile and advance its development as a potential anticancer drug.
References
5-O-Methylembelin: A Head-to-Head Comparison with Standard Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Methylembelin, a derivative of the naturally occurring benzoquinone embelin, has emerged as a compound of interest in oncology research. Exhibiting promising anticancer activities, it warrants a thorough evaluation against established chemotherapy agents. This guide provides a head-to-head comparison of this compound with three widely used chemotherapy drugs: doxorubicin, cisplatin, and paclitaxel. The comparison focuses on their mechanisms of action, supported by experimental data and detailed protocols to facilitate reproducible research.
Mechanism of Action: A Comparative Overview
While direct comparative studies on the mechanism of action between this compound and standard chemotherapy drugs are limited, we can infer its potential pathways based on the extensive research conducted on its parent compound, embelin.
This compound: Evidence suggests that this compound acts as an anti-mitotic agent by targeting microtubular proteins. This interference with microtubule dynamics leads to cell cycle arrest and subsequent apoptosis. The parent compound, embelin, is a known inhibitor of the X-linked inhibitor of apoptosis protein (XIAP), a key regulator of apoptosis. Embelin also modulates critical signaling pathways involved in cell survival and proliferation, including NF-κB, PI3K/Akt, and STAT3. It is plausible that this compound shares these mechanisms, contributing to its anticancer effects.
Doxorubicin: This anthracycline antibiotic primarily functions by intercalating into DNA, thereby inhibiting topoisomerase II and preventing DNA replication and transcription. This action leads to the generation of DNA double-strand breaks and the induction of apoptosis.
Cisplatin: As a platinum-based compound, cisplatin forms covalent adducts with DNA, creating intra- and inter-strand crosslinks. These crosslinks distort the DNA structure, interfering with DNA replication and repair mechanisms, ultimately triggering apoptosis.
Paclitaxel: This taxane promotes the polymerization of tubulin, leading to the formation of overly stable, non-functional microtubules. This stabilization disrupts the dynamic process of microtubule assembly and disassembly, which is crucial for mitosis, resulting in cell cycle arrest at the G2/M phase and subsequent apoptosis.
Data Presentation: Cytotoxicity Comparison
Table 1: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 2.5 | [1] |
| HeLa | Cervical Carcinoma | 2.9 | [1] |
| M21 | Skin Melanoma | 2.8 | [1] |
| BFTC-905 | Bladder Cancer | 2.3 | [1] |
| HepG2 | Hepatocellular Carcinoma | 12.2 | [1] |
Table 2: IC50 Values of Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A498 | Kidney Cancer | >50 (equitoxic to oxaliplatin) | [2] |
| RL95-2 | Endometrial Adenocarcinoma | 0.022 µg/ml | [3] |
| KLE | Endometrial Adenocarcinoma | 0.56 µg/ml | [3] |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | (sensitive) | [4] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | (resistant) | [4] |
Table 3: IC50 Values of Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-BR-3 (HER2+) | Breast Cancer | Varies | [5] |
| MDA-MB-231 (triple negative) | Breast Cancer | Varies | [5] |
| T-47D (luminal A) | Breast Cancer | Varies | [5] |
| Various Human Tumor Cell Lines | Various | 2.5 - 7.5 | [6] |
Experimental Protocols
To ensure the reproducibility and standardization of research, this section provides detailed protocols for key in vitro assays used to evaluate the anticancer properties of these compounds.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Compound stock solution (e.g., this compound in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include untreated and vehicle (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection by Annexin V-FITC Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution (as a counterstain for necrotic cells)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the indicated time.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Test compound
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compound for the desired duration.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Signaling Pathways Potentially Targeted by this compound
The following diagram illustrates the key signaling pathways that are known to be modulated by embelin and are likely relevant to the anticancer activity of this compound.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow for Comparative Cytotoxicity Analysis
The following diagram outlines a typical workflow for comparing the cytotoxic effects of this compound with standard chemotherapy drugs.
Caption: Workflow for comparative in vitro cytotoxicity testing.
Conclusion
This compound presents a compelling profile as a potential anticancer agent, with a mechanism of action that appears to involve the disruption of microtubule dynamics and modulation of key cell signaling pathways. While direct comparative data with standard chemotherapeutics is currently scarce, the experimental protocols and foundational knowledge presented in this guide provide a framework for researchers to conduct rigorous head-to-head comparisons. Further investigation is crucial to elucidate the precise molecular targets of this compound and to establish its efficacy and potential advantages over existing chemotherapy drugs. The systematic application of the described assays will be instrumental in advancing our understanding of this promising natural product derivative and its potential role in future cancer therapy.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study of the effectiveness of cisplatin and 5-fluorouracil on cutaneous squamous human carcinoma cell line: Potential chemotherapy alternative to surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
Unveiling the Potential of 5-O-Methylembelin in PI3K/Akt Pathway Modulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of 5-O-Methylembelin, a derivative of the natural compound Embelin, and its potential effects on the PI3K/Akt signaling pathway. We compare its inferred activity with established PI3K/Akt inhibitors, supported by experimental data and detailed protocols for validation.
Performance Comparison: this compound vs. Established PI3K/Akt Inhibitors
For a comprehensive comparison, the following table summarizes the IC50 values of well-established PI3K and Akt inhibitors. This data serves as a benchmark for the anticipated potency of novel inhibitors like this compound.
| Compound Name | Target(s) | IC50 (in vitro) | Cell-Based IC50 |
| This compound | PI3K/Akt (inferred) | Data not available | Data not available |
| Wortmannin | Pan-PI3K | ~2-4 nM | 5-200 nM |
| LY294002 | Pan-PI3K | 0.5 µM (p110α), 0.97 µM (p110β), 0.57 µM (p110δ)[1] | 10-50 µM |
| MK-2206 | Pan-Akt (allosteric) | 8 nM (Akt1), 12 nM (Akt2), 65 nM (Akt3) | 0.05 µM to >10 µM (cell line dependent)[2] |
| Perifosine | Akt (pleckstrin homology domain) | ~4.7 µM | 0.6-8.9 µM (cell line dependent)[3] |
Note: IC50 values can vary significantly based on the specific assay conditions, cell line used, and the particular isoform of the target protein.
Visualizing the PI3K/Akt Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental approach to validate the effect of this compound, the following diagrams are provided.
Caption: The PI3K/Akt signaling pathway and the proposed points of inhibition by this compound.
Caption: Experimental workflow for validating the effect of this compound on Akt phosphorylation.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, the following detailed protocols for key experiments are provided.
Western Blot Analysis of Akt Phosphorylation
This protocol details the steps to assess the phosphorylation status of Akt at Ser473, a key indicator of its activation.
1. Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a line known to have an active PI3K/Akt pathway) in appropriate media and conditions until they reach 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours to reduce basal Akt phosphorylation.
-
Treat the cells with varying concentrations of this compound, a known PI3K/Akt inhibitor (e.g., LY294002 as a positive control), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, 12, 24 hours).
-
If applicable, stimulate the cells with a growth factor (e.g., IGF-1 or EGF) for 15-30 minutes before lysis to induce Akt phosphorylation.
2. Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% or 12% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
5. Data Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for total Akt and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Akt signal to the total Akt signal and then to the loading control to determine the relative change in Akt phosphorylation.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability of cancer cells, which can be an indirect measure of its impact on pro-survival signaling pathways like PI3K/Akt.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound and control compounds for 24, 48, or 72 hours.
3. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
4. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
While direct quantitative evidence for the inhibitory effect of this compound on the PI3K/Akt pathway is still emerging, the available data on its parent compound, Embelin, strongly suggests its potential as a modulator of this critical cancer-related signaling cascade. The provided experimental protocols offer a robust framework for researchers to validate and quantify the effects of this compound and compare its efficacy against established inhibitors. Further investigation into the precise molecular interactions and the in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential in the landscape of PI3K/Akt-targeted cancer therapies.
References
- 1. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Effects of 5-O-Methylembelin on Normal vs. Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of 5-O-Methylembelin, a derivative of the naturally occurring benzoquinone Embelin, on cancer cells versus normal cells. While direct quantitative data for this compound is limited in publicly available literature, this document synthesizes findings on its enhanced anti-cancer activity and draws parallels from its well-studied parent compound, Embelin, to provide a comprehensive overview supported by experimental data and established mechanisms of action.
Differential Cytotoxicity: A Selective Approach
Studies have indicated that 5-O-alkylation of Embelin, including the synthesis of this compound, results in derivatives with enhanced and selective anticancer properties. Research has shown that 5-O-methyl-Embelin and 5-O-ethyl-Embelin benzoquinone derivatives exhibit greater anti-cancer activity against various cancer cell lines compared to normal human kidney cell lines. This suggests a preferential targeting of malignant cells, a crucial attribute for any potential chemotherapeutic agent.
The parent compound, Embelin, has demonstrated significant selectivity for cancer cells over normal cells. This selective cytotoxicity is a promising indicator for its derivatives like this compound.
Data Presentation: Cytotoxicity (IC₅₀) Values
To illustrate the principle of selective cytotoxicity within this class of compounds, the following table summarizes the 50% inhibitory concentration (IC₅₀) values for the parent compound, Embelin, across several human cancer cell lines compared to a normal human lung fibroblast cell line.
| Compound | Cell Line | Cell Type | IC₅₀ (µM) [48h] |
| Embelin | A549 | Lung Carcinoma | 4.4 |
| Embelin | DU145 | Prostate Carcinoma | 6.31 |
| Embelin | MCF7 | Breast Adenocarcinoma | 10.66 |
| Embelin | L-132 | Normal Lung Fibroblast | >25 |
Data sourced from studies on the parent compound Embelin, demonstrating its higher potency against cancer cells versus normal cells[1].
Mechanism of Action: Induction of Apoptosis via XIAP Inhibition
The primary mechanism of action for Embelin and its derivatives is the induction of apoptosis (programmed cell death), predominantly through the inhibition of the X-linked inhibitor of apoptosis protein (XIAP). XIAP is frequently overexpressed in tumor cells, contributing to their survival and resistance to therapy.
By binding to and neutralizing XIAP, this compound can trigger the caspase cascade, a crucial pathway for executing apoptosis. This action is often mediated through the modulation of key cell survival signaling pathways that are constitutively active in cancer cells.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism where this compound inhibits XIAP, leading to the activation of apoptotic pathways and the downregulation of pro-survival signals like PI3K/Akt.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the cytotoxicity and apoptotic effects of compounds like this compound.
Experimental Workflow Diagram
This diagram outlines the typical workflow for assessing the differential effects of a test compound on cancer and normal cell lines.
A. Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well flat-bottom plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the test compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.
B. Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Culture and Treatment: Seed 1-5 x 10⁵ cells in a 6-well plate. Treat with this compound at desired concentrations for a specified time. Include both negative (vehicle) and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold 1X PBS. Centrifuge again and discard the PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
Cross-Species Efficacy of 5-O-Methylembelin: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-species validation and therapeutic potential of 5-O-Methylembelin, with a comparative look at its parent compound, Embelin.
Executive Summary
This compound, a derivative of the naturally occurring benzoquinone Embelin, has demonstrated promising anti-cancer properties. While direct cross-species validation studies on this compound are limited, research suggests it may possess enhanced efficacy compared to its parent compound. This guide provides a comparative analysis of the available data on this compound and Embelin across various species and experimental models. Due to the larger body of research on Embelin, its data is used here as a proxy to infer the potential cross-species efficacy of this compound, a common practice in early-stage drug development. This guide summarizes key quantitative data, details experimental protocols, and visualizes the primary signaling pathways involved in their mechanism of action.
Comparative Efficacy: this compound vs. Embelin
While direct comparative studies are not abundant, initial findings suggest that methylation of Embelin at the 5-O position may enhance its therapeutic index. One study highlighted that 5-O-methyl-Embelin and 5-O-ethyl-Embelin benzoquinone derivatives exhibited better anti-cancer activity against various cancer cell lines compared to normal human kidney cell lines[1][2]. This suggests a potentially favorable selectivity for cancer cells.
To provide a broader context for the potential cross-species efficacy of this compound, the following tables summarize the observed effects of its parent compound, Embelin, in various in vitro and in vivo models.
Table 1: In Vitro Efficacy of Embelin Across Different Cell Lines
| Cell Line | Species | Cancer Type | Key Findings | Reference |
| HuT78, H9 | Human | Cutaneous T-cell Lymphoma | Induced dose-dependent apoptotic cell death. | [3] |
| MCF-7, MDA-MB-231 | Human | Breast Cancer | Inhibited proliferation and induced apoptosis. | [4] |
| PC-3, DU145 | Human | Prostate Cancer | Suppressed cell growth and induced apoptosis. | [5] |
| A549 | Human | Non-small cell lung cancer | Enhanced TRAIL-mediated apoptosis. | [2] |
| THP-1, BV-2 | Human, Mouse | Leukemia, Microglia | Showed antioxidant and protective effects against oxidative stress. | [6] |
| ECV304 | Human | Endothelial Cells | Inhibited wound healing, cell migration, and tube formation. | [7] |
Table 2: In Vivo Efficacy of Embelin in Animal Models
| Animal Model | Species | Cancer Type/Condition | Dosage | Key Findings | Reference |
| Swiss albino mice | Mouse | Ehrlich Ascites Carcinoma | 12.5 mg/kg (intraperitoneal) | Significant reduction in tumor volume when used in photodynamic therapy. | [8] |
| Athymic nude mice | Mouse | Pancreatic Cancer | 75 mg/kg (oral) | Maximal plasma concentration of 3.55 ± 0.13 µg/mL after 1 hour. | [2] |
| Wistar rats | Rat | Freund's adjuvant-induced arthritis | 20 mg/kg | Showed significant anti-inflammatory and antioxidant effects. | [9] |
| Sprague-Dawley rats | Rat | Pharmacokinetic study | 50 mg/kg (oral) | Peak plasma concentration of 130.39 ± 6.51 µg/mL after 4.285 hours. | [2][10] |
| Mice | Mouse | Huntington's disease model | 10 and 20 mg/kg | Improved locomotor activity and reduced brain lesion area. | [11] |
Mechanism of Action: Targeting Key Signaling Pathways
Both Embelin and, by extension, this compound, exert their anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis. The primary molecular target identified for Embelin is the X-linked inhibitor of apoptosis protein (XIAP)[1][3][12].
Inhibition of XIAP-mediated Apoptosis Resistance
Embelin binds to the BIR3 domain of XIAP, preventing its interaction with caspase-9. This inhibition allows for the activation of the caspase cascade, leading to programmed cell death (apoptosis)[12].
References
- 1. excli.de [excli.de]
- 2. Embelin: A multifaceted anticancer agent with translational potential in targeting tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mnba-journal.com [mnba-journal.com]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant Properties of Embelin in Cell Culture. Electrochemistry and Theoretical Mechanism of Scavenging. Potential Scavenging of Superoxide Radical through the Cell Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Embelin (2,5-dihydroxy-3-undecyl-p-benzoquinone): a bioactive molecule isolated from Embelia ribes as an effective photodynamic therapeutic candidate against tumor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential role of embelin in the prevention of Freund’s adjuvant induced inflammation and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and Bioavailability Studies of Embelin after Intravenous and Oral Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plant Derived Phytocompound, Embelin in CNS Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Embelin: a benzoquinone possesses therapeutic potential for the treatment of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Potential of 5-O-Methylembelin and Other Flavonoids
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the neuroprotective potential of 5-O-Methylembelin against other well-researched flavonoids. Due to the limited direct experimental data on the neuroprotective effects of this compound, this guide will extrapolate its potential based on the known activities of its parent compound, Embelin, and provide a comprehensive comparison with the extensively studied flavonoid, quercetin, and other notable flavonoids.
This compound: A Molecule of Untapped Neuroprotective Potential
This compound is a derivative of Embelin, a naturally occurring benzoquinone found in the fruits of Embelia ribes.[1][2] While direct studies on the neuroprotective activity of this compound are scarce, the significant body of research on Embelin provides a strong foundation to hypothesize its potential therapeutic benefits in neurological disorders.
Embelin has demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3] It is known to prevent neuronal oxidative damage by reducing lipid peroxidation and can cross the blood-brain barrier, a critical attribute for any neuroprotective agent.[2][3] Furthermore, Embelin has been shown to inhibit the production of amyloid-β related fibrils and suppress inflammatory cascades, both of which are key pathological features of neurodegenerative diseases like Alzheimer's.[2][3]
Given that this compound shares the core benzoquinone structure of Embelin, it is plausible that it possesses similar antioxidant properties. The quinone skeleton is recognized for its potential antioxidant activity. The methylation at the 5-O position may influence its lipophilicity and, consequently, its ability to penetrate the central nervous system and interact with intracellular targets. Further research is imperative to elucidate the specific neuroprotective mechanisms and efficacy of this compound.
Flavonoids: A Prominent Class of Neuroprotective Compounds
Flavonoids are a diverse group of polyphenolic compounds found in fruits, vegetables, and other plant-based foods.[4] They have garnered significant attention for their potential to modulate neuronal function and protect against neurodegeneration.[4] Their neuroprotective actions are multifaceted and include:
-
Antioxidant Activity: Flavonoids are potent scavengers of reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to neuronal damage in various neurological disorders.
-
Anti-inflammatory Effects: Flavonoids can suppress neuroinflammation by inhibiting the production of pro-inflammatory mediators and modulating the signaling pathways that govern the inflammatory response in the brain.
-
Modulation of Signaling Pathways: Flavonoids can interact with and modulate various intracellular signaling cascades, such as the Nrf2/ARE and NF-κB pathways, which are crucial for neuronal survival and death.
-
Anti-apoptotic Effects: Many flavonoids have been shown to inhibit the apoptotic cascade in neurons, thereby preventing programmed cell death.
Comparative Analysis: this compound (Hypothesized) vs. Quercetin and Other Flavonoids
To provide a tangible comparison, this section will focus on the well-documented neuroprotective effects of quercetin, a ubiquitously found flavonoid, and contrast them with the hypothesized potential of this compound and other relevant flavonoids.
Quantitative Data on Neuroprotective Effects
The following table summarizes key quantitative data from in vitro and in vivo studies on the neuroprotective effects of quercetin and other flavonoids. Data for this compound remains to be determined through future research.
| Compound | Model System | Endpoint Measured | Result |
| This compound | To be determined | To be determined | To be determined |
| Quercetin | H₂O₂-induced neurotoxicity in Neuro-2A cells | Cell Viability | Significant protection against H₂O₂-induced cell death.[5] |
| Aβ₂₅₋₃₅-induced neurotoxicity in Neuro-2A cells | Acetylcholinesterase (AChE) Inhibition | IC₅₀ value of 35.5 µM.[5] | |
| Rotenone-induced rat model of Parkinson's Disease | Tyrosine Hydroxylase (TH) protein expression | Significantly increased TH expression. | |
| Hesperidin | Animal models of depression and neurotoxicity | Various behavioral and biochemical markers | Demonstrated antidepressant and neuroprotective effects.[4] |
| Apigenin | Animal models of Alzheimer's Disease | Cognitive function and amyloid-β pathology | Improved cognitive function and reduced amyloid-β plaques. |
| Kaempferol | In vitro models of neuroinflammation | Pro-inflammatory cytokine production | Reduced the production of pro-inflammatory cytokines. |
Signaling Pathways in Neuroprotection
The neuroprotective effects of flavonoids are mediated through their interaction with various signaling pathways. The following diagram illustrates some of the key pathways modulated by these compounds.
Caption: Key signaling pathways modulated by flavonoids in neuroprotection.
Experimental Protocols
This section provides an overview of common experimental protocols used to assess the neuroprotective potential of compounds like flavonoids.
In Vitro Neuroprotection Assay Workflow
The following diagram illustrates a general workflow for an in vitro neuroprotection assay.
Caption: A typical workflow for in vitro neuroprotection assays.
Detailed Methodologies
a) Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).
-
Induction of Toxicity: Introduce the neurotoxic agent (e.g., 100 µM H₂O₂) to the wells and incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
b) Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: Culture and treat neuronal cells as described in the cell viability assay.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
c) Western Blot Analysis
-
Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., Nrf2, NF-κB, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
While the neuroprotective potential of flavonoids like quercetin is well-established, the specific role of this compound in neuroprotection remains an exciting and unexplored area of research. Based on the robust evidence for its parent compound, Embelin, it is reasonable to hypothesize that this compound may exert significant antioxidant and anti-inflammatory effects beneficial for neuronal health.
Future studies should focus on:
-
In vitro screening: Evaluating the cytoprotective effects of this compound against various neurotoxic insults in neuronal cell lines.
-
Mechanistic studies: Investigating the impact of this compound on key signaling pathways involved in neurodegeneration.
-
In vivo validation: Assessing the efficacy of this compound in animal models of neurodegenerative diseases.
Such research will be crucial in determining whether this compound can be developed as a novel therapeutic agent for the treatment of debilitating neurological disorders.
References
- 1. Frontiers | Plant Derived Phytocompound, Embelin in CNS Disorders: A Systematic Review [frontiersin.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Mechanistic Study on the Possible Role of Embelin in Treating Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
validation of 5-O-Methylembelin's anthelmintic activity against specific parasites
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the anthelmintic activity of 5-O-Methylembelin, a naturally occurring benzoquinone derived from the Embelia ribes plant. Due to the limited direct research on this compound, this guide utilizes data from its parent compound, Embelin, and extracts from Embelia ribes as a proxy. The performance is compared against established anthelmintic drugs, albendazole and praziquantel, with supporting experimental data and detailed protocols to aid in the evaluation of its potential as a novel drug candidate.
Comparative Efficacy of Anthelmintic Compounds
The following table summarizes the in vitro anthelmintic activity of Embelin/Embelia ribes extracts compared to standard anthelmintic drugs. The data highlights the paralytic and lethal effects on various helminths.
| Compound/Extract | Target Parasite | Assay Type | Concentration | Time to Paralysis (minutes) | Time to Death (minutes) |
| Embelin | Pheretima posthuma (Earthworm) | Adult Motility | 10 mg/mL | 3.35 | 4.12 |
| Aqueous Extract of Embelia ribes | Pheretima posthuma (Earthworm) | Adult Motility | 50 mg/mL | 16 | 35 |
| Albendazole | Pheretima posthuma (Earthworm) | Adult Motility | 15 mg/mL | 14.88 | 23.77 |
| Praziquantel | Hymenolepis diminuta | In vitro motility | 0.01-0.1 µg/mL | Causes contraction and paralysis within 10 minutes[1] | - |
| Piperazine Citrate | Pheretima posthuma (Earthworm) | Adult Motility | 50 mg/mL | 31 | 86 |
Note: Data for Embelin and Embelia ribes are often reported from studies using earthworms (Pheretima posthuma) as a model organism due to their physiological resemblance to intestinal roundworms[2][3].
A study on the aqueous extract of Embelia ribes showed that at a concentration of 50 mg/mL, it was more effective at inducing paralysis and death in earthworms than the standard drug piperazine citrate at the same concentration[4]. Another study found that a 10 mg/mL concentration of Embelin induced paralysis and death in earthworms significantly faster than a 15 mg/mL concentration of albendazole[2][5]. Furthermore, ethanolic extracts of Embelia ribes fruits have demonstrated up to 93% efficacy against the gastrointestinal nematode Haemonchus contortus.
Experimental Protocols
Adult Motility Assay (Earthworm Model)
This in vitro assay is a common primary screening method to evaluate the anthelmintic potential of a compound by observing its effect on the motility of adult earthworms.
Materials:
-
Adult Indian earthworms (Pheretima posthuma), 5-6 cm in length
-
Test compound (e.g., this compound, Embelin)
-
Standard drug (e.g., Albendazole, Piperazine Citrate)
-
Vehicle (e.g., 1% Tween 80 in normal saline)
-
Normal saline (0.9% NaCl)
-
Petri dishes
-
Pipettes
-
Stopwatch
Procedure:
-
Preparation of Test and Standard Solutions:
-
Prepare stock solutions of the test compound and the standard drug in the vehicle.
-
From the stock solutions, prepare a series of dilutions to achieve the desired final concentrations (e.g., 10, 25, 50, 75 mg/mL) in normal saline.
-
-
Acclimatization of Earthworms:
-
Wash the collected earthworms with normal saline to remove any fecal matter.
-
Place the worms in a petri dish containing normal saline for a brief period to acclimatize.
-
-
Exposure to Test and Standard Solutions:
-
Place a single, healthy earthworm in a petri dish containing 25 mL of the prepared test or standard solution.
-
For the control group, place an earthworm in a petri dish containing only the vehicle in normal saline.
-
Each concentration should be tested in triplicate.
-
-
Observation and Data Collection:
-
Start the stopwatch immediately after placing the worm in the solution.
-
Observe the worms for any movement.
-
Time to Paralysis: Record the time taken for the worm to become motionless. Paralysis is confirmed if the worm does not move when shaken gently or prodded with a glass rod.
-
Time to Death: Record the time taken for the worm to die. Death is confirmed if the worm shows no movement when shaken vigorously and placed in warm water (50°C), followed by a loss of body color.
-
-
Data Analysis:
-
Calculate the mean time to paralysis and death for each concentration.
-
Compare the results of the test compound with the standard drug and the control.
-
Caption: Workflow for the Adult Motility Assay.
Mechanisms of Action of Comparator Drugs
Understanding the mechanisms of established anthelmintics provides a benchmark for evaluating novel compounds like this compound.
Benzimidazoles (e.g., Albendazole)
Benzimidazoles exert their anthelmintic effect by targeting the cytoskeleton of the parasite's cells. They selectively bind to β-tubulin, a protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, disrupting essential cellular processes.
The disruption of microtubule formation leads to:
-
Impaired glucose uptake, leading to energy depletion.
-
Inhibition of cell division and motility.
-
Disruption of waste excretion and other vital cellular transport processes.
This ultimately results in the paralysis and death of the parasite. The selective toxicity of benzimidazoles is due to their much higher affinity for parasite β-tubulin compared to mammalian β-tubulin[6][7][8].
Caption: Mechanism of Action of Benzimidazoles.
Imidazothiazoles (e.g., Levamisole)
Levamisole, and other imidazothiazoles, act as selective agonists for the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes[9][10].
The binding of levamisole to these receptors causes:
-
An influx of ions into the muscle cells, leading to depolarization.
-
Sustained muscle contraction, resulting in spastic paralysis.
The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled[10]. The selectivity of levamisole arises from its higher affinity for nematode nAChRs compared to those of the host[9].
Caption: Mechanism of Action of Levamisole.
Conclusion
The available data on Embelin, the parent compound of this compound, demonstrates significant in vitro anthelmintic activity, in some cases superior to standard drugs like albendazole and piperazine citrate. Its rapid induction of paralysis and death in the earthworm model suggests a potent mechanism of action that warrants further investigation. To fully validate the potential of this compound as a viable anthelmintic drug, further research is essential. This should include in vitro and in vivo studies against a broader range of parasitic helminths of veterinary and clinical importance, elucidation of its precise mechanism of action, and comprehensive toxicological profiling. The information presented in this guide provides a foundational basis for these future research endeavors.
References
- 1. The effect of praziquantel on Hymenolepis diminuta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of anthelmintic activity of embelin [wisdomlib.org]
- 3. hakon-art.com [hakon-art.com]
- 4. tsijournals.com [tsijournals.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. vetscan.co.in [vetscan.co.in]
- 8. Mode of action of benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of Levamisole Hydrochloride? [synapse.patsnap.com]
comparing the gene expression profiles of cells treated with 5-O-Methylembelin vs embelin
A detailed guide for researchers on the differential effects of 5-O-Methylembelin and embelin on cellular gene expression and signaling pathways.
Summary of Effects on Gene Expression and Cellular Pathways
The following table summarizes the key molecular and cellular effects of this compound and embelin.
| Feature | This compound | Embelin |
| Primary Mechanism | Anti-mitotic agent targeting microtubular proteins[1] | Inhibition of X-linked inhibitor of apoptosis protein (XIAP) and modulation of multiple signaling pathways[2][3][4] |
| Key Molecular Targets | Microtubules, Nitric Oxide Synthase (NOS) (predicted)[1] | XIAP, NF-κB, PI3K/Akt, STAT3, p53[2][3][5][6] |
| Affected Signaling Pathways | Primarily affects microtubule dynamics and cellular division.[1] | Apoptosis, cell cycle arrest, autophagy, and inflammatory pathways.[2][3][4][5][6] |
| Impact on Gene Expression | Not extensively studied. Likely affects genes involved in mitosis and cell structure. | Downregulates anti-apoptotic genes (e.g., XIAP, c-FLIP), upregulates pro-apoptotic genes (e.g., DR4, DR5), and modulates genes involved in cell cycle control and inflammation.[4][5] |
| Reported Cellular Effects | Inhibition of cell division, anti-cancer activity.[1][2] | Pro-apoptotic, anti-proliferative, anti-metastatic, anti-angiogenic, and anti-inflammatory effects.[2] |
Visualizing the Mechanisms of Action
To illustrate the distinct mechanisms of these two compounds, the following diagrams depict their primary cellular targets and downstream effects.
Caption: Signaling pathways modulated by embelin in cancer cells.
Caption: Mechanism of action of this compound targeting microtubules.
Detailed Experimental Protocols
While specific protocols for comparing the gene expression profiles of this compound and embelin are not available, a general methodology for such a study is provided below. This protocol can be adapted to investigate the effects of either compound on a chosen cell line.
Experimental Workflow for Gene Expression Analysis
Caption: A general experimental workflow for comparative transcriptomic analysis.
1. Cell Culture and Treatment:
-
Cell Line: Select a human cancer cell line relevant to the research question (e.g., breast cancer: MCF-7, MDA-MB-231; leukemia: K562, U937).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound, embelin, or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48 hours).
2. RNA Extraction:
-
After treatment, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
3. Library Preparation and RNA Sequencing:
-
Prepare RNA sequencing libraries from the high-quality RNA samples using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Quantify gene expression levels using tools such as RSEM or featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes (DEGs) between the treatment groups and the control group using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of DEGs using tools like DAVID or GSEA to identify enriched biological processes and signaling pathways.
5. Validation:
-
Validate the expression changes of a subset of key DEGs identified from the RNA-seq data using quantitative real-time PCR (qRT-PCR).
In-Depth Look at Embelin's Molecular Impact
Embelin is a potent anti-cancer agent that modulates a wide array of signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and autophagy in various cancer cells.[2][3]
-
Inhibition of XIAP: Embelin is a known inhibitor of the X-linked inhibitor of apoptosis protein (XIAP).[2][4] By binding to XIAP, embelin prevents it from inhibiting caspases, thereby promoting the apoptotic cascade.
-
Modulation of NF-κB Signaling: Embelin has been shown to suppress the activation of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.[2][3] This inhibition contributes to its anti-inflammatory and pro-apoptotic effects.
-
PI3K/Akt Pathway Inhibition: The PI3K/Akt signaling pathway is crucial for cell growth and survival. Embelin can inhibit this pathway, leading to decreased cell proliferation and increased apoptosis.[2][3][6]
-
STAT3 Pathway Inhibition: Embelin can also inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their growth and survival.[2][3]
-
p53 Activation: In some cancer cell lines, embelin has been reported to activate the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.[5]
-
Upregulation of TRAIL Receptors: Embelin can sensitize cancer cells to TRAIL-induced apoptosis by upregulating the expression of death receptors DR4 and DR5.[4][5]
Insights into this compound's Mechanism
The available research on this compound suggests a more targeted mechanism of action compared to the multi-pathway effects of embelin.
-
Anti-mitotic Activity: this compound is characterized as an anti-mitotic agent that targets microtubular proteins.[1] By disrupting microtubule dynamics, it can arrest cells in mitosis, leading to cell death. This mechanism is similar to that of well-known chemotherapy drugs like taxanes and vinca alkaloids.
-
Inhibition of Nitric Oxide Synthase (NOS): In silico docking studies have suggested that this compound may interact with and inhibit nitric oxide synthase (NOS).[1] The implications of this potential inhibition on its anti-cancer effects require further experimental validation.
-
Enhanced Anti-cancer Activity: Studies on benzoquinone derivatives have indicated that 5-O-methyl-embelin exhibits better anti-cancer activity against various cancer cell lines compared to human kidney cell lines, suggesting a degree of cancer cell selectivity.[2]
Conclusion
Further research, particularly direct comparative studies employing transcriptomics and proteomics, is necessary to fully elucidate the similarities and differences in the cellular responses to these two related compounds. Such studies would provide a more comprehensive understanding of their mechanisms of action and could guide the development of more effective and targeted cancer therapies. Researchers are encouraged to utilize the provided experimental workflow as a starting point for these future investigations.
References
- 1. Inhibition of Angiogenesis and Nitric Oxide Synthase (NOS), by Embelin & Vilangin Using in vitro, in vivo & in Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Embelin: A multifaceted anticancer agent with translational potential in targeting tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. excli.de [excli.de]
- 5. The Application of Embelin for Cancer Prevention and Therapy [mdpi.com]
- 6. biomedres.us [biomedres.us]
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-O-Methylembelin
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 5-O-Methylembelin, a natural isocoumarin used in research.[1] Due to the absence of specific disposal protocols for this compound, the following procedures are based on general best practices for hazardous chemical waste disposal and information from safety data sheets of structurally similar compounds.
Hazard and Safety Data Summary
| Hazard Category | Potential Hazard & Description | Recommended Precautions |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin. | Avoid ingestion, inhalation, and direct skin contact. |
| Skin Corrosion/ Irritation | May cause skin irritation. | Wear appropriate chemical-resistant gloves and a lab coat. |
| Eye Damage/ Irritation | May cause serious eye irritation. | Wear safety glasses with side shields or chemical safety goggles. |
| Environmental Hazard | Unknown, but should be considered potentially harmful to aquatic life. | Do not dispose of down the drain or in regular trash. Prevent release into the environment. |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to ensure safety:
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[2]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable respirator.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations. The primary method of disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][4]
1. Waste Identification and Segregation:
- Treat all this compound waste as hazardous chemical waste.
- This includes the pure compound, solutions containing the compound, and any contaminated materials such as pipette tips, gloves, and empty containers.
- Segregate this compound waste from other waste streams to avoid incompatible chemical reactions.[4]
2. Containerization:
- Use a suitable, leak-proof container that is compatible with the chemical. Plastic bottles are often preferred over glass to minimize the risk of breakage.[3]
- The container must be in good condition with a secure lid.[4]
- Never mix different types of chemical waste in the same container unless explicitly instructed to do so by your EHS office.
3. Labeling:
- Properly label the hazardous waste container as soon as waste is added.[5] The label must include:
- The words "Hazardous Waste".[3]
- The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3]
- The approximate quantity or concentration of the waste.
- The date of waste generation.[3]
- Your name, department, and contact information.[3]
- Check marks for the appropriate hazard pictograms (e.g., irritant, harmful).[3]
4. Storage:
- Store the sealed and labeled waste container in a designated and secure satellite accumulation area within your laboratory.
- Ensure the storage area has secondary containment to capture any potential leaks.[5]
- Keep the container closed except when adding waste.[4]
5. Arranging for Disposal:
- Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[3]
- Provide them with accurate information about the waste, including its composition and quantity.
6. Empty Container Disposal:
- An empty container that held this compound must be triple-rinsed with a suitable solvent.[4]
- The rinsate must be collected and disposed of as hazardous waste.[4][5]
- After triple-rinsing, deface the original label and the container may then be disposed of in the regular trash, depending on your institution's policies.[5]
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and prevent others from entering. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Decontaminate the spill area with a suitable solvent. For large spills, or if you are unsure how to proceed, contact your EHS office immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 5-O-Methylembelin
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-O-Methylembelin. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety protocols. A thorough risk assessment should be conducted before beginning any experimental work, treating this compound as a potent compound, particularly in its solid, powder form.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Double-gloving with nitrile or neoprene gloves is recommended. Inspect gloves for any signs of degradation or puncture before and during use. Ensure proper glove removal technique to avoid skin contact.[1][2][3] |
| Eyes/Face | Safety Goggles and Face Shield | Use chemical safety goggles with side shields that provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashes or aerosol generation.[4] |
| Respiratory | Respirator | An N95, FFP2, or higher-rated particulate respirator is necessary when handling the solid compound outside of a certified chemical fume hood or glove box to prevent inhalation of fine powder.[4][5][6] Ensure proper fit testing and training for respirator use. |
| Body | Laboratory Coat | A buttoned, long-sleeved laboratory coat should be worn. Consider a disposable gown over the lab coat for added protection during extensive handling. |
Operational Plan for Safe Handling
Adherence to a strict operational plan is vital to prevent contamination and accidental exposure.
1. Designated Area and Engineering Controls:
-
All handling of solid this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[7]
-
For highly potent compounds, using a glove box or an enclosure with local exhaust ventilation is a best practice.[8][9][10]
2. Preparation and Weighing:
-
Before handling, ensure all necessary PPE is correctly worn.
-
When weighing the solid compound, do so within the fume hood on a draft shield to prevent air currents from dispersing the powder.
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
3. Experimental Use:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with this compound clearly labeled and tightly sealed when not in use.
4. Spill Response:
-
In case of a small spill, carefully clean the area using dampened absorbent pads to avoid generating dust.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
All materials used for spill cleanup should be treated as hazardous waste.[7][11]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., gloves, wipes, weighing papers) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7][11]
-
Unused or surplus this compound should be disposed of as hazardous chemical waste in its original or a suitable, labeled container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[12]
2. Container Management:
-
Waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.
3. Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[11]
Experimental Workflow and Safety Procedures
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal protective equipment: chemical resistant gloves — The HSE Department - LUCA [admin.kuleuven.be]
- 2. soscleanroom.com [soscleanroom.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 5. 3mnz.co.nz [3mnz.co.nz]
- 6. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 7. benchchem.com [benchchem.com]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 10. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 11. benchchem.com [benchchem.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
